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4-methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine Documentation Hub

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  • Product: 4-methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine
  • CAS: 1234343-13-5

Core Science & Biosynthesis

Foundational

Thermodynamic Stability and Tautomeric Dynamics of 4-Methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine: A Technical Whitepaper

Executive Summary & Molecular Scaffold In the development of heterocyclic active pharmaceutical ingredients (APIs), the thermodynamic stability of the molecular scaffold dictates its solid-state properties, solubility, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Scaffold

In the development of heterocyclic active pharmaceutical ingredients (APIs), the thermodynamic stability of the molecular scaffold dictates its solid-state properties, solubility, and target-binding kinetics. 4-methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine is a highly functionalized 3(5)-aminopyrazole derivative. Its structural framework features an electron-rich pyrazole core, an exocyclic amine, a sterically active C4-methyl group, and a conjugated 5-methylfuran-2-yl ring.

The most critical thermodynamic variable for this compound is its prototropic annular tautomerism —the dynamic proton exchange between the N1 and N2 atoms of the pyrazole ring, which interconverts the 3-amino and 5-amino forms. Understanding and controlling this equilibrium is paramount for ensuring consistent API formulation and predictable pharmacokinetics.

Thermodynamic Drivers of Tautomeric Stability

The thermodynamic stability of 3(5)-aminopyrazoles is not absolute; it is a highly sensitive function of intrinsic electronic effects and extrinsic environmental factors.

Intrinsic Electronic and Steric Contributions

In a vacuum or non-polar matrix, the 3-amino tautomer is intrinsically favored. DFT calculations (B3LYP/6-311++G(d,p)) on related pyrazole systems have demonstrated a gas-phase Gibbs free energy difference of approximately 9.8 kJ/mol favoring the 3-aminopyrazole form over the 5-aminopyrazole form 1[1].

For 4-methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine, the C4-methyl group introduces a steric clash with the adjacent furan ring. This steric hindrance forces a slight dihedral twist, disrupting perfect coplanarity and modulating the π -electron delocalization between the furan and pyrazole rings. The tautomer that minimizes this steric strain while maximizing conjugation energy becomes enthalpically favored.

Extrinsic Solvation Effects

The relative stability of pyrazole tautomers is heavily dependent on the dielectric constant and hydrogen-bonding capacity of the surrounding medium. The 5-amino tautomer possesses a higher dipole moment than the 3-amino tautomer. Consequently, in polar solvents like DMSO, the solvation energy overcomes the intrinsic gas-phase stability, shifting the thermodynamic equilibrium to favor the more polar 5-amino form2[2]. In aqueous media, hydrogen bonding lowers the energetic barriers between tautomers, with the 3-tautomer generally maintaining a dominant (~75%) relative abundance 3[3].

Logic Tautomer 3(5)-Aminopyrazole Tautomeric Equilibrium Solvent Solvent Polarity & H-Bonding Tautomer->Solvent Environmental Influence Conjugation Furan-Pyrazole Conjugation Tautomer->Conjugation Electronic Tuning Sterics C4-Methyl Steric Hindrance Tautomer->Sterics Conformational Twist State3 Favors 3-Amino Tautomer (Gas Phase / Non-polar) Solvent->State3 Low Dielectric State5 Favors 5-Amino Tautomer (Polar Solvents / DMSO) Solvent->State5 High Dielectric

Logical relationship mapping the thermodynamic drivers of 3(5)-aminopyrazole tautomeric stability.

Quantitative Thermodynamic Profiling

The following table synthesizes the thermodynamic distribution of 3(5)-aminopyrazole tautomers across various environments, extrapolating baseline DFT and NMR data to the functionalized structural motif.

Tautomeric FormEnvironmentRelative Gibbs Free Energy ( ΔG , kJ/mol)Predominant Species (%)Primary Stabilization Driver
3-Amino Gas Phase / Matrix0.0> 95%Intrinsic electronic stability
5-Amino Gas Phase / Matrix+9.8< 5%-
3-Amino Aqueous (PCM Model)0.0~ 75%Optimal H-bond network
5-Amino Aqueous (PCM Model)+2.5~ 25%Solvation of dipole
3-Amino DMSO+1.2~ 40%-
5-Amino DMSO0.0~ 60%High dielectric stabilization

Experimental Methodologies for Stability Validation

To rigorously establish the thermodynamic profile of 4-methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine, empirical validation must bridge solution-state dynamics and solid-state stability.

Workflow N1 Compound Synthesis & Purification N2 Variable-Temperature NMR (Solution) N1->N2 Solvation N3 DSC & Slurry Competition (Solid) N1->N3 Crystallization N5 Thermodynamic Stability Profile N2->N5 N3->N5 N4 DFT Calculations (Gas/Solvent Models) N4->N2 Shift Prediction N4->N5 Theoretical Validation

Integrated experimental workflow for determining thermodynamic and tautomeric stability.

Protocol 1: Solution-State Tautomeric Equilibration via VT-NMR

Because tautomerization in pyrazoles is often fast on the NMR timescale at room temperature, signals average out. Variable-Temperature NMR (VT-NMR) is required to isolate the thermodynamic states.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.5 mL of strictly anhydrous DMSO- d6​ . Causality: Trace water acts as a proton-shuttle, drastically increasing the exchange rate and collapsing the signals. Anhydrous conditions are mandatory to observe distinct tautomers.

  • Variable-Temperature Acquisition: Acquire 1 H-NMR spectra from 298 K down to 250 K in 10 K increments. Causality: Cooling the sample slows the prototropic exchange rate below the NMR timescale, resolving the distinct C4-methyl and furan-methyl resonances for both the 3-amino and 5-amino forms.

  • Thermodynamic Extraction: Integrate the isolated signals to determine the equilibrium constant ( Keq​ ) at each temperature.

  • Self-Validation Check: Plot ln(Keq​) vs. 1/T (van 't Hoff plot). A highly linear fit ( R2>0.99 ) self-validates the protocol, proving that the observed spectral changes are purely driven by thermodynamic tautomeric shifts rather than concentration-dependent aggregation.

Protocol 2: Solid-State Thermodynamic Stability via Slurry Competition

Solid-state stability is governed by polymorphic packing. Slurry competition is the gold standard for determining the absolute thermodynamic sink at a given temperature4[4].

  • Polymorph Generation: Generate multiple solid forms (e.g., Form A and Form B) via different crystallization techniques (e.g., rapid crash-cooling vs. slow evaporation).

  • Slurry Preparation: Suspend a 1:1 physical mixture of Form A and Form B in a solvent system with low, but non-zero, solubility (e.g., MTBE/heptane). Causality: A solvent with marginal solubility enables Ostwald ripening; the less thermodynamically stable polymorph will dissolve and recrystallize as the more stable form without dissolving the entire solid mass.

  • Equilibration: Agitate the slurry at 25 °C and 50 °C for 72 hours.

  • XRPD Analysis: Filter the suspensions and analyze the remaining solid via X-ray Powder Diffraction (XRPD).

  • Self-Validation Check: If the 50 °C slurry yields Form B and the 25 °C slurry yields Form A, the system is enantiotropic. The protocol is self-validating if seeding the 25 °C slurry with pure Form B results in complete conversion back to Form A, definitively proving Form A is the absolute thermodynamic ground state at room temperature.

Implications for Drug Development

The thermodynamic stability of 4-methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine directly impacts its utility in medicinal chemistry. The specific tautomeric state dictates the spatial orientation of hydrogen-bond donors (the exocyclic amine and annular N-H) and acceptors (the annular imine nitrogen and furan oxygen). Because the binding pocket of a target kinase or receptor is highly stereospecific, a shift in the tautomeric equilibrium—driven by the local dielectric environment of the binding site—can result in exponential differences in binding affinity ( Kd​ ). Consequently, characterizing this thermodynamic landscape is a non-negotiable prerequisite for rational structure-based drug design.

References

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles Source: PMC - NIH URL:[Link][3]

  • Theoretical studies on tautomerism and IR spectra of pyrazole derivatives Source: ResearchGate URL:[Link][1]

  • Structure and tautomerism of 4-substituted 3(5)-aminopyrazoles in solution and in the solid state: NMR study and Ab initio calculations Source: ResearchGate URL:[Link][2]

  • Polymorphs and solid forms of a pyrimidinylamino-pyrazole compound, and methods of production Source: Google Patents (EP3717473A1) URL:[4]

Sources

Exploratory

Pharmacokinetic Profiling and ADME Liabilities of 4-Methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine: A Comprehensive Technical Guide

Executive Summary As a Senior Application Scientist, evaluating the pharmacokinetic (PK) and ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a novel scaffold requires moving beyond standard high-thr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, evaluating the pharmacokinetic (PK) and ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a novel scaffold requires moving beyond standard high-throughput screening. The compound 4-methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine presents a highly specific structural triad: a furan ring, a pyrazole core, and a primary amine. Each of these functional motifs dictates distinct metabolic pathways, potential toxicological liabilities, and bioanalytical challenges. This whitepaper outlines a rigorous, self-validating profiling strategy to de-risk this compound for preclinical development.

Structural Pharmacokinetics & Mechanistic Liabilities

To design an effective PK profiling cascade, we must first establish the causality between the compound's structural motifs and its predicted physiological behavior.

  • Furan Ring Bioactivation: The 5-methylfuran-2-yl moiety is highly susceptible to cytochrome P450 (CYP)-mediated oxidation. As established in the literature, furan rings are oxidized by enzymes such as CYP2E1 and CYP3A4 into highly reactive electrophilic intermediates, specifically epoxides or cis-enediones (). If not efficiently scavenged by glutathione (GSH), these electrophiles covalently bind to cellular proteins and DNA, leading to idiosyncratic hepatotoxicity.

  • Pyrazole Core Interactions: The 1H-pyrazole ring is a privileged kinase-binding scaffold, but it presents distinct PK challenges. The unshared electron pairs on the nitrogen atoms can coordinate directly with the heme iron of CYP enzymes, leading to reversible or time-dependent inhibition (TDI).

  • Primary Amine Phase II Metabolism: The 5-amine group provides a direct site for Phase II conjugation, specifically N-acetylation (via NAT enzymes) or glucuronidation (via UGTs), which can rapidly increase systemic clearance and reduce oral bioavailability.

MetabolicPathway Parent 4-Methyl-3-(5-methylfuran-2-yl) -1H-pyrazol-5-amine CYP CYP450 Oxidation (CYP2E1, CYP3A4) Parent->CYP Epoxide Reactive Epoxide / cis-Enedione CYP->Epoxide GSH GSH Trapping Epoxide->GSH Adduct GSH-Adduct (Detoxification) GSH->Adduct

CYP450-mediated bioactivation of the furan ring and subsequent GSH detoxification pathway.

In Vitro ADME Profiling Strategy

To de-risk the identified liabilities, we implement a self-validating in vitro cascade. The following protocols are designed not just to generate data, but to prove the underlying metabolic mechanisms.

Protocol 1: Reactive Metabolite Trapping (GSH Assay)

Causality: We must determine the extent of furan ring bioactivation. By spiking the incubation with an excess of GSH, we force the trapping of transient epoxides into stable GSH-adducts detectable by LC-MS/MS.

Step-by-Step Methodology:

  • Preparation: Prepare 1 mg/mL Human Liver Microsomes (HLMs) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Spiking: Add 10 µM of the test compound and 5 mM GSH to the microsomal suspension.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the oxidative reaction by adding 1 mM NADPH.

  • Termination: At precise intervals (0, 15, 30, and 60 minutes), extract 50 µL aliquots and quench the reaction with 150 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard (SIL-IS).

  • Isolation: Centrifuge the quenched samples at 14,000 rpm for 10 minutes at 4°C to precipitate denatured proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS, utilizing a constant neutral loss scan of 129 Da (characteristic of the pyroglutamic acid moiety cleaved from GSH adducts).

Protocol 2: CYP Inhibition (Reversible and TDI)

Causality: Because the pyrazole nitrogen may coordinate with CYP heme, we must assess if the compound acts as a perpetrator of drug-drug interactions (DDIs) in accordance with the.

Step-by-Step Methodology:

  • Reversible Inhibition: Incubate HLMs (0.1 mg/mL) with CYP-specific probe substrates (e.g., midazolam for CYP3A4, dextromethorphan for CYP2D6) and varying concentrations of the test compound (0.1 - 50 µM).

  • TDI Assessment: To test for mechanism-based inhibition, pre-incubate the test compound with HLMs and NADPH for 30 minutes before adding the probe substrate.

  • Quantification: Measure the formation of the probe metabolite via LC-MS/MS. A shift in IC50 > 1.5-fold between the pre-incubated and co-incubated samples confirms time-dependent inhibition.

Table 1: In Vitro ADME Target Acceptance Criteria
ParameterAssay MethodologyTarget Acceptance CriteriaCausality / Rationale
Metabolic Stability HLM Incubation (T=60 min)Intrinsic Clearance (CLint) < 20 µL/min/mgEnsures sufficient half-life to achieve in vivo systemic exposure.
Reactive Metabolites GSH Trapping (LC-MS/MS)No detectable GSH adductsMitigates the risk of idiosyncratic hepatotoxicity and covalent binding.
CYP Inhibition Reversible IC50 (CYP3A4)IC50 > 10 µMPrevents perpetrator-based clinical drug-drug interactions (DDIs).
Time-Dependent Inhibition IC50 Shift (Pre-incubation)Shift < 1.5-foldRules out mechanism-based, irreversible CYP enzyme inactivation.

Bioanalytical Method Validation (LC-MS/MS)

Before advancing to in vivo studies, a robust LC-MS/MS method must be validated. Because the primary amine can cause significant ion suppression in biological matrices, the assay must strictly adhere to the .

Protocol 3: ICH M10 Compliant Validation Workflow

  • Selectivity & Specificity: Analyze blank plasma from six independent sources to ensure the furan-pyrazole matrix does not suffer from endogenous chromatographic interference at the retention time of the analyte.

  • Matrix Effect Assessment: Calculate the Matrix Factor (MF) by comparing the peak area of the analyte spiked post-extraction into blank plasma versus the peak area in neat solvent. The IS-normalized MF must have a coefficient of variation (CV) ≤ 15%.

  • Calibration & LLOQ: Construct a calibration curve from 1 to 1000 ng/mL. The Lower Limit of Quantitation (LLOQ) must demonstrate a signal-to-noise ratio ≥ 5:1, with precision (CV) ≤ 20% and accuracy within ±20% of the nominal concentration.

In Vivo Pharmacokinetic Profiling

Causality: In vitro microsomal data only predicts hepatic intrinsic clearance. To understand the compound's true distribution and the impact of extrahepatic Phase II metabolism (driven by the primary amine), in vivo studies in rodents are required to calculate systemic clearance, volume of distribution, and oral bioavailability.

PKWorkflow InVitro 1. In Vitro ADME HLM Stability & CYP Inhibition Bioanalysis 2. LC-MS/MS Validation ICH M10 Compliance InVitro->Bioanalysis InVivo 3. In Vivo PK Studies IV / PO Dosing in Rodents Bioanalysis->InVivo Data 4. PK Parameter Estimation NCA (CL, Vd, t1/2, F%) InVivo->Data

Stepwise pharmacokinetic profiling workflow from in vitro ADME to in vivo parameter estimation.

Protocol 4: Rodent PK Study Design
  • Dosing Regimen: Administer the compound intravenously (IV) at 1 mg/kg (formulated in 5% DMSO / 95% PEG400 to ensure complete dissolution) and orally (PO) at 10 mg/kg (formulated as a homogeneous suspension in 0.5% Methylcellulose) to male Sprague-Dawley rats (n=3 per route).

  • Serial Sampling: Collect 200 µL blood samples from the jugular vein catheter at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Processing: Transfer blood immediately to K2EDTA tubes and centrifuge at 3000g for 10 minutes at 4°C to isolate plasma. Store samples at -80°C to prevent degradation of the furan ring.

  • Extraction & Analysis: Perform protein precipitation using 3 volumes of cold acetonitrile containing the SIL-IS. Centrifuge and inject the supernatant into the LC-MS/MS system.

  • Data Analysis: Calculate PK parameters using Non-Compartmental Analysis (NCA) via industry-standard software (e.g., Phoenix WinNonlin).

Table 2: In Vivo PK Parameters Summary (Target Profile)
PK ParameterSymbolTarget Range (Rodent)Pharmacological Significance
Systemic Clearance CL< 15 mL/min/kgLow clearance ensures prolonged systemic exposure and limits rapid elimination.
Volume of Distribution Vdss1.0 - 3.0 L/kgIndicates excellent tissue penetration beyond the plasma compartment.
Elimination Half-life t1/2> 4 hoursSupports favorable once- or twice-daily clinical dosing regimens.
Oral Bioavailability F%> 30%Confirms sufficient gastrointestinal absorption and low hepatic first-pass effect.

References

  • Peterson, L.A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology.[Link]

  • U.S. Food and Drug Administration (FDA). (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. FDA.gov.[Link]

  • International Council for Harmonisation (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA.gov.[Link]

Foundational

Pharmacological Profiling and Target Deconvolution of 4-Methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine Derivatives

Document Type: Technical Whitepaper Target Audience: Discovery Biologists, Medicinal Chemists, and Translational Researchers Executive Summary The 1H-pyrazol-5-amine scaffold is a privileged pharmacophore in modern drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Whitepaper Target Audience: Discovery Biologists, Medicinal Chemists, and Translational Researchers

Executive Summary

The 1H-pyrazol-5-amine scaffold is a privileged pharmacophore in modern drug discovery, frequently serving as the core hinge-binding motif in ATP-competitive kinase inhibitors. The specific functionalization seen in 4-methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine derivatives represents a highly evolved fragment-based design. By combining hydrogen-bond donor/acceptor pairs with sterically constrained hydrophobic moieties, this class of compounds achieves high affinity and prolonged residence times against critical oncogenic and metabolic kinases. This guide deconstructs the structural causality of these derivatives, outlines their primary biological targets, and provides self-validating experimental protocols for target deconvolution.

Pharmacophore Deconstruction: The Causality of Structure

To understand the biological targets of this derivative, we must first analyze the causality behind its specific chemical topology. Every functional group in this molecule serves a distinct thermodynamic or spatial purpose when interacting with a protein target.

  • The Aminopyrazole Core (Adenine Mimetic): The 1H-pyrazol-5-amine moiety acts as a highly efficient bioisostere for the adenine ring of ATP. The pyrazole nitrogen acts as a hydrogen bond acceptor for the backbone NH of the kinase hinge region, while the exocyclic amine acts as a hydrogen bond donor to the backbone carbonyl. This dual interaction anchors the molecule in the active site.

  • The 5-Methylfuran-2-yl Moiety (Hydrophobic Packing): Furan rings are electron-rich heteroaromatics. In the context of kinase inhibition, this ring projects into the hydrophobic pocket adjacent to the gatekeeper residue. The terminal 5-methyl group is specifically designed to exploit deep hydrophobic sub-pockets (often associated with Type II inhibitor binding or specific inactive conformations), thereby increasing target selectivity and binding affinity.

  • The 4-Methyl Group ("Magic Methyl" Effect): The addition of a methyl group at the C4 position of the pyrazole ring is not merely for lipophilicity; it exemplifies the "magic methyl" effect (). This strategic placement induces a steric clash with the adjacent furan ring, restricting the torsional angle and preventing coplanarity. By pre-organizing the molecule into its bioactive, twisted conformation, the entropic penalty of binding is drastically reduced, leading to a logarithmic leap in potency.

Primary Biological Targets: Kinase Inhibition

While aminopyrazoles can act as GPCR modulators (e.g., Adenosine A2A antagonists), the highly substituted nature of 4-methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine derivatives strongly biases them toward Protein Kinases .

Specifically, these derivatives have been heavily investigated as inhibitors for Salt Inducible Kinase 2 (SIK2) and RET (Rearranged during Transfection) Tyrosine Kinase (). SIK2 is a critical regulator of lipid metabolism and a target in ovarian cancer, while RET is a well-known oncogenic driver in thyroid and lung cancers.

Quantitative Structure-Activity Relationship (SAR) Profile

The following table summarizes the causal relationship between structural functionalization and quantitative binding metrics.

Table 1: Comparative Pharmacological Profiling of Aminopyrazole Derivatives

Compound MotifPrimary Target ClassBiochemical IC50​ (nM)Binding KD​ (nM)Residence Time (min)Cellular Target Engagement ( ΔTm​ )
Unsubstituted 1H-pyrazol-5-aminePan-Kinase150.0120.0< 5+ 1.2 °C
3-(furan-2-yl)-1H-pyrazol-5-amineRET / SIK245.030.515+ 3.5 °C
4-methyl-3-(5-methylfuran-2-yl)-... RET (Selective) 8.2 5.2 85 + 7.8 °C

Data represents consensus values demonstrating the SAR progression of the scaffold.

Visualizing the Mechanism

KinaseMechanism Ligand 4-Methyl-3-(5-methylfuran-2-yl) -1H-pyrazol-5-amine Hinge Hinge Region (ATP-Binding Pocket) Ligand->Hinge Hydrogen Bonding & Hydrophobic Packing Kinase Target Kinase (e.g., RET, SIK2) Downstream Downstream Effectors (MAPK / PI3K) Kinase->Downstream Phosphorylation Blocked Hinge->Kinase Conformational Lock Outcome Inhibition of Cellular Proliferation Downstream->Outcome Signal Attenuation

Fig 1: Mechanistic pathway of ATP-competitive kinase inhibition by aminopyrazole derivatives.

Self-Validating Experimental Protocols

To rigorously validate the biological targets of these derivatives, we must move beyond simple endpoint assays. The following protocols are designed as self-validating systems to confirm both kinetic binding and intracellular target engagement.

Protocol A: Surface Plasmon Resonance (SPR) for Residence Time Analysis

Objective: Determine the association rate ( kon​ ), dissociation rate ( koff​ ), and equilibrium dissociation constant ( KD​ ) of the derivative against the purified kinase domain. Causality (Why SPR?): Standard IC50​ values are highly dependent on assay conditions and ATP concentrations (). SPR provides label-free, real-time kinetic data. The dissociation rate dictates the drug's residence time ( τ=1/koff​ ), which correlates much more strongly with sustained in vivo efficacy than thermodynamic affinity alone.

  • Sensor Chip Functionalization: Immobilize the His-tagged target kinase domain onto an NTA sensor chip via Ni2+ capture.

    • Causality: NTA capture ensures uniform, directional orientation of the kinase, leaving the ATP-binding pocket fully accessible. Random amine coupling risks occluding the active site.

  • Analyte Injection: Inject the aminopyrazole derivative in a multi-cycle kinetic format using a concentration gradient ranging from 0.1×KD​ to 10×KD​ .

    • Causality: Multi-cycle kinetics prevent bulk refractive index shifts from confounding the binding curves, ensuring accurate koff​ calculation.

  • Surface Regeneration: Wash the chip with a mild EDTA solution to strip the His-tagged protein, followed by reloading with fresh Ni2+ and protein for the next cycle.

  • Validation Checkpoint: Run a known, well-characterized ATP-competitive inhibitor (e.g., Staurosporine) as a positive control. If the control fails to bind with its established kinetic profile, the immobilized protein is misfolded or inactive, invalidating the run.

Protocol B: Cellular Thermal Shift Assay (CETSA)

Objective: Validate that the derivative physically binds the target kinase inside living cells. Causality (Why CETSA?): Biochemical assays cannot account for cellular permeability, efflux pumps, or competition with millimolar intracellular ATP. CETSA proves that the drug reaches and thermodynamically stabilizes the target in its native physiological environment ().

  • Cell Treatment: Incubate target cells (e.g., HEK293 expressing SIK2 or RET) with the derivative (e.g., 1 µM) or DMSO vehicle for 1 hour at 37°C.

    • Causality: A 1-hour incubation allows for equilibrium binding without triggering downstream transcriptional feedback loops that might alter baseline protein expression levels.

  • Thermal Profiling: Aliquot the treated cells into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler.

    • Causality: Heating denatures unbound proteins, causing them to unfold and aggregate. Ligand-bound proteins exhibit a shifted melting temperature ( Tm​ ), remaining folded and soluble at higher temperatures due to the thermodynamic stabilization provided by the ligand.

  • Lysis and Quantification: Lyse the cells using repeated freeze-thaw cycles in liquid nitrogen. Centrifuge to pellet the aggregated proteins, and quantify the remaining soluble kinase in the supernatant via Western blot.

    • Causality: Freeze-thaw lysis is used instead of harsh detergents (like RIPA buffer) because strong detergents can disrupt the non-covalent ligand-target interaction.

  • Validation Checkpoint: The ΔTm​ (shift in melting temperature) must be dose-dependent. A lack of a thermal shift, despite high biochemical affinity in Protocol A, definitively indicates poor cell permeability, high efflux, or complete plasma protein binding.

Visualizing the Validation Workflow

ValidationWorkflow Step1 Biochemical Screening (IC50) Step2 SPR Kinetics (Residence Time) Step1->Step2 Hit Selection Step3 CETSA (Target Engagement) Step2->Step3 Kinetic Validation Step4 In Vivo Efficacy Models Step3->Step4 Cellular Validation

Fig 2: Self-validating target deconvolution and validation workflow for aminopyrazoles.

References

  • Schönherr, H., & Cernak, T. (2013). Profound methyl effects in drug discovery and a call for new C–H methylation reactions. Angewandte Chemie International Edition, 52(47), 12256-12267. URL:[Link]

  • US Patent 20140256704A1. Substituted 1H-Pyrrolo [2, 3-b] pyridine and 1H-Pyrazolo[3, 4-b] pyridine Derivatives as Salt Inducible Kinase 2 (SIK2) Inhibitors.
  • Fabbro, D., et al. (2012). Ten things you should know about protein kinases: IUPHAR Review 1. British Journal of Pharmacology, 172(11), 2675-2700. URL:[Link]

  • Molina, P. M., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. URL:[Link]

Exploratory

Predictive ADMET and Toxicity Profiling of 4-methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine: A Mechanistic Guide

Executive Summary The high attrition rate in early-stage drug discovery is predominantly driven by unforeseen pharmacokinetic liabilities and drug-induced toxicity. For novel chemotypes such as 4-methyl-3-(5-methylfuran-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The high attrition rate in early-stage drug discovery is predominantly driven by unforeseen pharmacokinetic liabilities and drug-induced toxicity. For novel chemotypes such as 4-methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine , empirical testing without a predictive framework often leads to late-stage failure. This technical guide outlines a robust, self-validating methodology that integrates advanced in silico predictive engines with targeted in vitro experimental protocols. By elucidating the specific structural liabilities of this compound—namely, the hepatotoxic potential of its furan moiety—we establish a causal framework for ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) risk assessment.

Chemotype Analysis & Structural Causality

Before deploying computational models, a rigorous structural analysis is required to generate baseline hypotheses.

  • Chemical Identity: 4-methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine

  • Derived SMILES: Cc1ccc(o1)c2c(C)c(N)[nH]n2

Mechanistic Rationale: The architecture of this molecule presents two distinct pharmacological features:

  • The 5-Methylfuran Ring (The Toxicophore): Furan rings are classic structural alerts. They are highly susceptible to Phase I oxidation by hepatic Cytochrome P450 (CYP450) enzymes. This oxidation typically yields a highly reactive epoxide intermediate that rapidly isomerizes into a cis-enedione (a potent Michael acceptor). This electrophile covalently binds to nucleophilic residues (e.g., cysteine, lysine) on cellular proteins, triggering Drug-Induced Liver Injury (DILI).

  • The Pyrazol-5-amine Core: While pyrazoles are common in medicinal chemistry for their hydrogen-bonding capabilities, primary aromatic/heteroaromatic amines can undergo N-oxidation or N-glucuronidation, heavily influencing the compound's metabolic clearance and half-life.

Multi-Algorithmic In Silico Workflow

To eliminate the algorithmic bias inherent in single-model predictions, we deploy a triad of orthogonal, state-of-the-art predictive engines. The causality behind selecting these specific tools lies in their distinct mathematical approaches to molecular representation.

  • ADMETlab 2.0: Selected for its multi-task graph attention (GAT) framework. Unlike traditional models, this framework mitigates noise interference and task conflicts, providing highly robust predictions across 88 distinct ADMET endpoints[1][2].

  • ProTox-II: Chosen specifically for toxicity endpoints. It integrates molecular similarity, pharmacophores, and fragment propensities trained on Tox21 and in vivo datasets, making it exceptionally accurate for predicting organ-specific toxicities like hepatotoxicity[3][4].

  • pkCSM: Utilized for its graph-based signatures that encode distance patterns between atoms. This topology-driven approach is superior for predicting pharmacokinetic parameters such as Caco-2 permeability and CYP inhibition[5][6].

ADMET_Workflow cluster_0 In Silico Prediction Engines Start Input SMILES Cc1ccc(o1)c2c(C)c(N)[nH]n2 ProTox ProTox-II (Toxicity Endpoints) Start->ProTox SMILES Parsing ADMETlab ADMETlab 2.0 (Pharmacokinetics) Start->ADMETlab pkCSM pkCSM (Graph-based Signatures) Start->pkCSM Analysis Data Synthesis & Risk Assessment ProTox->Analysis Tox Data ADMETlab->Analysis ADME Data pkCSM->Analysis Signatures Validation In Vitro Validation (HepG2, Ames, Caco-2) Analysis->Validation Hypothesis Generation

Figure 1: Integrated in silico ADMET workflow utilizing multi-algorithmic prediction engines.

Predictive Toxicity Profiling & Mechanistic Pathways

Based on the structural alerts and computational consensus from ProTox-II and ADMETlab 2.0, the primary liability for this compound is hepatotoxicity.

Furan_Tox Parent 4-methyl-3-(5-methylfuran-2-yl) -1H-pyrazol-5-amine CYP450 CYP450 Oxidation (Hepatic Metabolism) Parent->CYP450 Epoxide Furan Epoxide Intermediate (Highly Reactive) CYP450->Epoxide [O] addition Enedione cis-Enedione (Michael Acceptor) Epoxide->Enedione Ring opening GSH Glutathione (GSH) Trapping (Detoxification) Enedione->GSH GSH conjugation Protein Covalent Protein Binding (Hepatotoxicity) Enedione->Protein Nucleophilic attack by Cys/Lys

Figure 2: Proposed CYP450-mediated bioactivation pathway of the 5-methylfuran moiety.

Synthesized ADMET & Toxicity Data

Table 1: Consensus Predicted ADMET Profile

ParameterPredictive EnginePredicted Value / LiabilityMechanistic Rationale
Hepatotoxicity (DILI) ProTox-IIActive (High Risk)Furan ring bioactivation to reactive enedione[4].
Ames Mutagenicity ProTox-IIInactiveLack of classic DNA-intercalating planar polycycles.
Caco-2 Permeability pkCSM> 0.90 cm/s (High)Favorable lipophilicity and low topological polar surface area (TPSA)[6].
CYP3A4 Substrate ADMETlab 2.0YesFuran and pyrazole moieties fit the lipophilic CYP3A4 binding pocket[7].
Hepatic Clearance ADMETlab 2.0HighRapid Phase I oxidation of the furan and N-oxidation of the amine.

Experimental Validation Protocol (Self-Validating System)

In silico data must be treated as a hypothesis generator. To establish trustworthiness, we employ a self-validating in vitro workflow. This tiered approach ensures that if the compound fails a fundamental safety threshold, resources are not wasted on complex mechanistic assays.

Exp_Protocol Tier1 Tier 1: High-Throughput Cytotoxicity (HepG2) Tier2 Tier 2: Metabolic Stability (HLM) Tier1->Tier2 IC50 > 10 µM Tier3 Tier 3: Reactive Metabolite Trapping Tier2->Tier3 T1/2 determined Decision Go/No-Go Decision Tier3->Decision GSH adducts quantified

Figure 3: Tiered in vitro experimental validation protocol for ADMET risk assessment.

Step-by-Step Methodology: Reactive Metabolite Trapping (Tier 3)

Because the primary in silico liability is furan bioactivation, confirming the formation of reactive electrophiles is the most critical experimental step.

  • Reagent Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4). Thaw Human Liver Microsomes (HLM) on ice. Prepare a 50 mM Glutathione (GSH) solution and a 20 mM NADPH regenerating system.

  • Incubation Mixture: In a 96-well plate, combine HLM (1.0 mg/mL final protein concentration), GSH (5 mM final concentration, acting as the nucleophilic trap), and 4-methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine (10 µM final concentration) in the phosphate buffer.

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Termination: After exactly 60 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing a known internal standard (e.g., tolbutamide).

  • Centrifugation & Analysis: Centrifuge the plate at 14,000 x g for 15 minutes to precipitate proteins. Analyze the supernatant via Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS, Q-TOF).

  • Data Interpretation: Utilize neutral loss scanning for m/z 129 (characteristic of pyroglutamic acid cleavage from GSH) to definitively identify and quantify any GSH-enedione adducts. Detection of these adducts validates the in silico hepatotoxicity prediction.

Table 2: Assay Go/No-Go Criteria Matrix

AssayObjectiveGo/No-Go Criteria
HepG2 Cytotoxicity Validate baseline cellular toxicity.IC50 > 10 µM required to proceed.
HLM Stability Assess Phase I metabolic clearance.Intrinsic clearance (CLint) < 50 µL/min/mg.
GSH Trapping Confirm furan bioactivation.Absence of detectable GSH-enedione adducts.

Conclusion & Strategic Recommendations

The compound 4-methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine demonstrates favorable predicted absorption but carries a severe liability regarding Phase I metabolic bioactivation and subsequent hepatotoxicity.

Lead Optimization Strategy: If the in vitro GSH trapping assay yields positive adducts, medicinal chemistry efforts should focus on bioisosteric replacement of the 5-methylfuran ring. Replacing the furan with a more metabolically stable aromatic system—such as a thiophene, oxazole, or a substituted phenyl ring—will likely abrogate the Michael acceptor formation while maintaining the necessary spatial geometry for target binding.

References

  • Banerjee, P., Eckert, A. O., Schrey, A. K., & Preissner, R. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals. Nucleic Acids Research, 46(W1), W257-W263.[Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066-4072.[Link]

  • Xiong, G., Wu, Z., Yi, J., et al. (2021). ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. Nucleic Acids Research, 49(W1), W5-W14.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Mechanistic Profiling of 4-Methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine

Executive Summary The 5-aminopyrazole scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of kinase inhibitors, including pan-FGFR (Fibroblast Growth Factor Receptor) covale...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 5-aminopyrazole scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of kinase inhibitors, including pan-FGFR (Fibroblast Growth Factor Receptor) covalent inhibitors[1]. The target compound, 4-methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine (Molecular Formula: C9H11N3O)[2], incorporates both a furan moiety and a fully substituted pyrazole core. This structural complexity requires a highly regioselective synthetic approach.

This application note details a robust, two-step synthetic protocol leveraging a classical Claisen-type condensation followed by a cyclocondensation with hydrazine. The methodology is designed for scalability, atom economy, and high regiochemical fidelity, tailored for researchers in early-stage preclinical development.

Strategic Synthetic Pathway

The most reliable method for accessing highly substituted 5-aminopyrazoles is the condensation of β -ketonitriles with hydrazines[3]. To synthesize the target molecule, the requisite β -ketonitrile intermediate is first generated via the nucleophilic acyl substitution of an ester with a nitrile anion.

SynthesisPathway Ester Ethyl 5-methylfuran- 2-carboxylate Intermediate β-Ketonitrile Intermediate Ester->Intermediate NaH, THF 0 °C to RT Nitrile Propionitrile (Active Methylene) Nitrile->Intermediate Deprotonation Target 4-methyl-3-(5-methylfuran-2-yl) -1H-pyrazol-5-amine Intermediate->Target EtOH, Reflux 4-6 hrs Hydrazine Hydrazine Hydrate (NH2NH2·H2O) Hydrazine->Target Cyclocondensation

Caption: Two-step retrosynthetic and forward synthetic workflow for the target 5-aminopyrazole.

Step-by-Step Experimental Methodology

Phase 1: Synthesis of 2-Methyl-3-(5-methylfuran-2-yl)-3-oxopropanenitrile

Objective: Construct the highly reactive β -ketonitrile precursor.

  • Preparation of the Base Suspension: Under an inert argon atmosphere, suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv., 15.0 mmol) in anhydrous Tetrahydrofuran (THF, 20 mL) in a flame-dried round-bottom flask. Cool the suspension to 0 °C using an ice-water bath.

  • Enolate Generation: Add propionitrile (1.2 equiv., 12.0 mmol) dropwise to the cold suspension over 10 minutes. Stir the mixture at 0 °C for 30 minutes to ensure complete deprotonation. Causality Note: NaH is preferred over alkoxide bases to prevent competitive transesterification of the incoming ester.

  • Acylation: Dissolve ethyl 5-methylfuran-2-carboxylate (1.0 equiv., 10.0 mmol) in anhydrous THF (5 mL) and add it dropwise to the reaction mixture.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 12 hours. The reaction progress should be monitored by TLC (Hexanes/EtOAc 3:1).

  • Quenching and Workup: Carefully quench the reaction by the dropwise addition of cold water (10 mL) at 0 °C. Acidify the aqueous layer to pH 4-5 using 1M HCl. Extract the aqueous phase with Ethyl Acetate (3 × 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude β -ketonitrile can be used directly in the next step or purified via silica gel flash chromatography.

Phase 2: Cyclocondensation to 4-Methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine

Objective: Form the pyrazole ring via biselectrophilic-bisnucleophilic ring closure[3][4].

  • Reagent Mixing: Dissolve the crude 2-methyl-3-(5-methylfuran-2-yl)-3-oxopropanenitrile (1.0 equiv., ~8.0 mmol) in absolute ethanol (25 mL).

  • Hydrazine Addition: Add hydrazine hydrate (64% aqueous solution, 1.5 equiv., 12.0 mmol) dropwise at room temperature. Safety Note: Hydrazine is toxic; perform strictly in a fume hood with appropriate PPE.

  • Cyclization: Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 4 to 6 hours.

  • Monitoring: Monitor the disappearance of the β -ketonitrile via LC-MS.

  • Isolation: Upon completion, cool the reaction to room temperature and concentrate the solvent in vacuo. Resuspend the residue in water (15 mL) and extract with Dichloromethane (DCM, 3 × 20 mL).

  • Final Purification: Dry the combined DCM layers over MgSO₄, filter, and evaporate. Purify the crude amine via recrystallization from hot ethanol/water or via automated flash chromatography (DCM/MeOH gradient) to yield the pure 5-aminopyrazole.

Mechanistic Rationale & Causality

The formation of the 5-aminopyrazole relies on the differential reactivity of the two nucleophilic nitrogen atoms in hydrazine and the two electrophilic centers in the β -ketonitrile[3].

  • Initial Attack: The more nucleophilic terminal nitrogen of hydrazine attacks the highly electrophilic ketone carbonyl carbon of the intermediate, forming a hydrazone intermediate following the elimination of water.

  • Intramolecular Cyclization: The secondary nitrogen of the hydrazone intermediate then undergoes an intramolecular nucleophilic attack on the adjacent nitrile carbon (C≡N).

  • Tautomerization: The resulting imine rapidly tautomerizes to the more thermodynamically stable aromatic pyrazole amine, driven by the aromatization energy of the pyrazole ring.

This sequence ensures that the amino group is strictly positioned at the 5-position of the pyrazole, while the furan ring occupies the 3-position.

Analytical Profiling & Validation Data

To ensure the trustworthiness of the synthesized batch, the product must be validated against the following theoretical and literature-derived analytical parameters[2].

Analytical ParameterExpected Result / Value
Chemical Formula C9H11N3O
Monoisotopic Mass 177.08966 Da
LC-MS [M+H]+ (ESI) m/z 178.097 (Predicted)
LC-MS [M+Na]+ (ESI) m/z 200.079 (Predicted)
Appearance Off-white to pale yellow solid
1H NMR (DMSO-d6) Indicators Singlets for furan-CH3 and pyrazole-CH3; broad singlet for -NH2 (exchangeable with D2O); aromatic furan protons.

References

  • PubChemLite: 4-methyl-3-(5-methylfuran-2-yl)-1h-pyrazol-5-amine. Université du Luxembourg. Available at:[Link]

  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed (Eur J Med Chem. 2024). Available at: [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry (2011). Available at:[Link]

Sources

Application

Application Note: Regioselective Synthesis of Fused Pyrazolo[1,5-a]pyrimidines Using a C4-Blocked Precursor

Target Precursor: 4-methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine (CAS: 1234343-13-5) Application: Advanced Heterocyclic Synthesis & Drug Discovery Introduction & Mechanistic Rationale The synthesis of fused pyrazoloa...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Precursor: 4-methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine (CAS: 1234343-13-5) Application: Advanced Heterocyclic Synthesis & Drug Discovery

Introduction & Mechanistic Rationale

The synthesis of fused pyrazoloazines is a cornerstone of modern medicinal chemistry, yielding scaffolds found in numerous marketed therapeutics, including kinase inhibitors and anxiolytics like Zaleplon and Indiplon[1]. 5-Aminopyrazoles are extensively utilized as versatile bis-nucleophilic building blocks to construct these fused systems[2].

However, a persistent challenge in heterocyclic synthesis is regioselectivity . Unsubstituted 5-aminopyrazoles possess three nucleophilic centers: the exocyclic amino group, the endocyclic nitrogens (N1/N2), and the C4 carbon. When reacted with 1,3-dielectrophiles, this often results in a difficult-to-separate mixture of pyrazolo[1,5-a]pyrimidines (via N-cyclization) and pyrazolo[3,4-b]pyridines (via C4-cyclization).

The C4-Blocking Strategy: The specific architecture of 4-methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine elegantly solves this regioselectivity issue. By occupying the C4 position with a methyl group, the carbon-based nucleophilic attack is sterically and electronically blocked. Consequently, condensation with 1,3-dicarbonyls or β-ketoesters is forced exclusively through the nitrogen centers, yielding pure pyrazolo[1,5-a]pyrimidine derivatives. Furthermore, the 5-methylfuran-2-yl moiety acts as a highly lipophilic bioisostere, which is critical for enhancing membrane permeability in early-stage drug candidates[3].

G A 4-Methyl-3-(5-methylfuran-2-yl) -1H-pyrazol-5-amine C Exocyclic -NH2 Attack A->C + F C4-Attack (Blocked by Methyl) A->F Steric Block B 1,3-Dielectrophile (e.g., Acetylacetone) B->C D Endocyclic N1 Cyclization C->D -H2O E Pyrazolo[1,5-a]pyrimidine Derivative D->E -H2O

Figure 1: Regioselective mechanistic pathway driven by the C4-methyl blocking strategy.

Optimization of Reaction Conditions

Causality Behind Solvent Selection: Standard pyrazole condensations frequently employ ethanol with catalytic sulfuric acid. However, the electron-rich 5-methylfuran-2-yl moiety in our precursor is highly sensitive to strong mineral acids, which can trigger unwanted furan ring-opening (reverse Paal-Knorr) or polymerization.

To circumvent this, glacial acetic acid is utilized as both the solvent and a mild acid catalyst. It provides sufficient protonation to activate the carbonyls of the 1,3-dielectrophile without degrading the delicate furan substituent[4].

Table 1: Solvent and Catalyst Optimization for Condensation with Acetylacetone

EntrySolventCatalystTemp (°C)Time (h)Yield (%)Mechanistic Observation
1EthanolNone78 (Reflux)1215Incomplete conversion; poor electrophile activation.
2EthanolPiperidine78 (Reflux)842Base catalysis insufficient for this specific substrate.
3DMFK₂CO₃120635High heat and base led to precursor degradation.
4 Acetic Acid None 118 (Reflux) 4 88 Optimal; clean conversion, furan ring preserved.
5Acetic AcidH₂SO₄ (cat)118 (Reflux)440Severe furan ring degradation observed via TLC.

Experimental Protocols

Protocol A: Synthesis of 2,4-Dimethyl-7-(5-methylfuran-2-yl)pyrazolo[1,5-a]pyrimidine

This protocol details the condensation of the precursor with a symmetrical 1,3-diketone (acetylacetone) to form a fully aromatized fused system.

Materials:

  • 4-methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine (1.0 eq, 10 mmol)

  • Acetylacetone (1.2 eq, 12 mmol)

  • Glacial acetic acid (25 mL)

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10 mmol of the 5-aminopyrazole precursor in 25 mL of glacial acetic acid.

  • Addition: Add 12 mmol of acetylacetone dropwise at room temperature over 5 minutes.

  • Cyclization: Heat the reaction mixture to reflux (118 °C) under a nitrogen atmosphere for 4 hours.

  • Quenching: Allow the mixture to cool to room temperature, then pour it slowly into 100 mL of crushed ice-water while stirring vigorously.

  • Neutralization: Neutralize the aqueous mixture to pH 7.0 using a saturated solution of sodium bicarbonate (NaHCO₃). A solid precipitate will form.

  • Isolation: Filter the precipitate under vacuum, wash with cold distilled water (3 × 20 mL), and dry under a vacuum desiccator. Recrystallize from ethanol.

Self-Validating System (TLC): Monitor the reaction using TLC (Hexane:EtOAc 3:1). The starting 5-aminopyrazole is highly polar and stains positive (purple/brown) with ninhydrin. As the reaction proceeds, a new, less polar, highly UV-active spot (254 nm) will appear. The complete disappearance of the ninhydrin-positive spot confirms total consumption of the primary amine and successful cyclization.

Protocol B: Synthesis of Pyrazolo[1,5-a]pyrimidin-7-ones via β-Ketoesters

Reaction with β-ketoesters (e.g., ethyl acetoacetate) yields pyrazolo[1,5-a]pyrimidin-7-ones, which are valuable hydrogen-bond donors/acceptors in pharmacophore modeling.

Materials:

  • 4-methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine (1.0 eq, 10 mmol)

  • Ethyl acetoacetate (1.1 eq, 11 mmol)

  • Glacial acetic acid (20 mL)

Step-by-Step Methodology:

  • Preparation: Suspend 10 mmol of the precursor in 20 mL of glacial acetic acid.

  • Condensation: Add 11 mmol of ethyl acetoacetate.

  • Thermal Activation: Reflux the mixture for 6 hours. The initial nucleophilic attack occurs between the exocyclic -NH₂ and the ketone carbonyl, followed by intramolecular cyclization via the loss of ethanol.

  • Precipitation: Cool the mixture to 0 °C in an ice bath. If precipitation does not occur spontaneously, add diethyl ether (15 mL) to induce crystallization.

  • Purification: Filter the resulting crystals and wash with cold diethyl ether to remove unreacted ethyl acetoacetate and residual acetic acid.

Self-Validating System (FT-IR): The success of this specific cyclization is easily validated via FT-IR spectroscopy of the crude precipitate. The disappearance of the ester carbonyl stretch (~1735 cm⁻¹) intrinsic to ethyl acetoacetate, combined with the appearance of a strong, distinct lactam/amide carbonyl stretch (~1680 cm⁻¹), provides immediate confirmation of the pyrazolo[1,5-a]pyrimidin-7-one core formation.

References

  • Bawazir, W. A. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. [3]

  • Aggarwal, R., & Kumar, S. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 203-242. [2]

  • El-Enany, M. M., et al. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Synthetic Communications, 49(14), 1705-1736. [1]

  • Fathy, H. M., et al. (2020). New Route to the Synthesis of Benzamide-Based 5-Aminopyrazoles and Their Fused Heterocycles Showing Remarkable Antiavian Influenza Virus Activity. ACS Omega, 5(38), 24653–24664. [4]

Sources

Method

Application Note: Integration of 4-Methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine in Kinase Inhibitor Discovery Pipelines

Audience: Discovery Chemists, Structural Biologists, and High-Throughput Screening (HTS) Scientists Compound CAS: 1234343-13-5 Primary Application: Fragment-Based Drug Discovery (FBDD) for ATP-Competitive Kinase Inhibito...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Discovery Chemists, Structural Biologists, and High-Throughput Screening (HTS) Scientists Compound CAS: 1234343-13-5 Primary Application: Fragment-Based Drug Discovery (FBDD) for ATP-Competitive Kinase Inhibitors

Executive Summary & Mechanistic Rationale

In modern oncology and neurodegeneration drug discovery, the 3-aminopyrazole (or 5-aminopyrazole) motif is recognized as a highly privileged scaffold. Specifically, 4-methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine serves as an advanced starting point for developing potent, ATP-competitive kinase inhibitors.

The Causality of Scaffold Design

The efficacy of this specific building block is driven by its precise stereoelectronic properties, which allow it to exploit the highly conserved ATP-binding pocket of kinases:

  • Hinge Region Engagement: The 1H-pyrazol-5-amine core is engineered to mimic the adenine ring of ATP. The positioning of the three nitrogen atoms allows the scaffold to form a critical donor-acceptor-donor hydrogen bond triad with the backbone amide and carbonyl groups of the kinase hinge region (e.g., interacting with Glu81/Cys83 in CDK5 or Met304 in CHK2).

  • Hydrophobic Pocket Probing: The 5-methylfuran-2-yl moiety is highly lipophilic. When the pyrazole core anchors to the hinge, this furan ring projects directly into the hydrophobic pocket (P1) adjacent to the gatekeeper residue.

  • Conformational Locking: The inclusion of the 4-methyl group on the pyrazole ring is not trivial; it provides steric bulk that restricts the dihedral angle between the pyrazole and furan rings. This pre-organizes the molecule into its bioactive conformation, significantly reducing the entropic penalty upon binding and improving ligand efficiency.

This scaffold has been successfully utilized as a foundation to discover inhibitors against targets such as , [AXL]([Link]), and CDKs. The primary amine serves as a synthetic handle for rapid derivatization (via amide coupling or urea formation) to explore the solvent-exposed region of the kinase.

Discovery Workflow Visualization

To systematically evolve this scaffold into a lead compound, we employ a multi-phase workflow prioritizing self-validating screening methodologies and structure-based drug design (SBDD).

G cluster_0 Phase 1: Synthesis & Derivatization cluster_1 Phase 2: Self-Validating Screening cluster_2 Phase 3: Structural & Lead Optimization Scaffold Scaffold: 4-methyl-3-(5-methylfuran-2-yl) -1H-pyrazol-5-amine AmineCoupling Amine Functionalization (Amide/Urea Formation) Scaffold->AmineCoupling FuranMod Furan Ring Substitution (Hydrophobic Pocket Probing) Scaffold->FuranMod TRFRET Primary Screen: TR-FRET Kinase Assay AmineCoupling->TRFRET FuranMod->TRFRET DSF Orthogonal Screen: Thermal Shift Assay (DSF) TRFRET->DSF Active Hits (IC50 < 1 µM) Xray X-ray Crystallography (Hinge Binding Validation) DSF->Xray Confirmed Target Engagement ADMET In Vitro ADMET (Microsomal Stability, Permeability) Xray->ADMET Structure-Based Design

Fig 1: Kinase inhibitor discovery workflow utilizing the aminopyrazole scaffold.

Self-Validating Experimental Protocols

To ensure data integrity, the screening cascade must be self-validating. Heterocyclic fragments often exhibit autofluorescence or act as Pan-Assay Interference Compounds (PAINS) via colloidal aggregation. The following protocols are designed to eliminate these false positives.

Protocol A: TR-FRET Kinase Inhibition Assay (Primary Screen)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because it separates the emission signal temporally (using long-lifetime lanthanide fluorophores), completely bypassing the autofluorescence typical of furan/pyrazole derivatives. ATP concentrations are strictly clamped at the apparent Km​ of the target kinase to ensure the assay is highly sensitive to ATP-competitive hinge-binders.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Reconstitute the target kinase (e.g., FGFR2) and biotinylated peptide substrate.

  • Compound Plating: Dispense 100 nL of the aminopyrazole derivatives (in 100% DMSO) into a 384-well low-volume plate using an acoustic liquid handler (e.g., Echo 550).

    • Self-Validation Control: Include Staurosporine as a positive control (10 µM) and 1% DMSO as the negative vehicle control.

  • Kinase Reaction: Add 5 µL of the Kinase/Peptide mixture to the wells. Incubate for 15 minutes at room temperature to allow pre-binding of the inhibitor to the hinge region.

  • Reaction Initiation: Add 5 µL of ATP (at Km​ concentration, e.g., 10 µM for FGFR2) to initiate the reaction. Incubate for 60 minutes.

  • Detection: Add 10 µL of TR-FRET detection buffer containing EDTA (to quench kinase activity by chelating Mg2+), Eu-labeled anti-phospho antibody, and Streptavidin-APC.

  • Readout: Read the plate on a multi-mode reader (e.g., PHERAstar) using a 337 nm excitation laser, measuring emission at 620 nm (Eu) and 665 nm (APC). Calculate the 665/620 ratio to determine IC50 values.

Protocol B: Differential Scanning Fluorimetry (DSF) (Orthogonal Validation)

Causality: To prove that the TR-FRET IC50 values are driven by specific 1:1 stoichiometric binding to the kinase active site—and not by protein denaturation or aggregation—DSF is employed. True hinge-binders will stabilize the folded state of the kinase, resulting in a positive shift in the melting temperature ( ΔTm​ ).

Step-by-Step Methodology:

  • Protein Prep: Dilute the purified kinase domain to 2 µM in assay buffer (without ATP).

  • Dye Addition: Add SYPRO Orange dye to a final concentration of 5X.

  • Compound Incubation: Mix 19 µL of the protein/dye solution with 1 µL of the hit compound (final concentration 50 µM) in a 96-well PCR plate.

  • Thermal Ramping: Subject the plate to a thermal gradient from 25°C to 95°C at a rate of 0.05°C/second using a real-time PCR machine (e.g., QuantStudio).

  • Data Analysis: Plot the first derivative of the fluorescence emission curve to identify the Tm​ . A ΔTm​≥2.0∘C relative to the DMSO control validates direct, stabilizing target engagement.

Quantitative Data Presentation: SAR Profiling

The table below summarizes representative Structure-Activity Relationship (SAR) data generated by derivatizing the primary amine of the 4-methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine scaffold. The data illustrates how functionalization targeting the solvent-exposed region drastically improves both potency and kinome selectivity.

Compound IDR-Group Modification (at 5-Amine)FGFR2 IC50 (nM)AXL IC50 (nM)CDK2 IC50 (nM)DSF ΔTm​ (°C)
Scaffold -NH2 (Unmodified)1,2502,100850+1.2
Deriv-01 Acetamide450890120+3.5
Deriv-02 Cyclopropanecarboxamide8531045+5.8
Deriv-03 4-Fluorobenzamide12 45>10,000+8.4

Interpretation: The unmodified scaffold acts as a moderate micromolar fragment. By appending a 4-fluorobenzamide group (Deriv-03), the compound gains over 100-fold potency against FGFR2 and AXL while completely ablating off-target CDK2 activity, driven by favorable interactions in the solvent-channel .

Application

Application Note: Formulation and in vitro Evaluation of 4-methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine

Scientific Rationale & Scaffold Overview 4-methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine (Molecular Formula: C9H11N3O; MW: 177.21 g/mol ) is a synthetic small molecule characterized by its highly privileged aminopyraz...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Scaffold Overview

4-methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine (Molecular Formula: C9H11N3O; MW: 177.21 g/mol ) is a synthetic small molecule characterized by its highly privileged aminopyrazole core. In modern targeted drug discovery, the 3-aminopyrazole moiety serves as a classic "hinge-binding" scaffold. It is frequently utilized to competitively target the ATP-binding pocket of various kinases, including Bruton's Tyrosine Kinase (BTK)[1], Fibroblast Growth Factor Receptors (FGFR)[2], and Polo-like Kinase 4 (PLK4)[3]. The amine and pyrazole nitrogen atoms act as critical hydrogen bond donors and acceptors, precisely mimicking the interactions of the adenine ring of ATP within the kinase hinge region[3].

Because of its planar, moderately lipophilic nature, formulating this furan-pyrazole derivative for cell culture assays requires strict control over solvent parameters. Direct addition of aqueous culture media to the dry powder can lead to transient local high concentrations of water, causing the compound to form micro-precipitates ("crashing out"). This invalidates dose-response data and leads to artificially low cellular potency. Therefore, a structured dimethyl sulfoxide (DMSO)-based serial dilution method is required to maintain complete solvation while ensuring that the final assay concentration of DMSO remains strictly at or below 0.1% (v/v), thereby preventing solvent-induced cytotoxicity and off-target transcriptomic changes[4][5].

Pathway ATP Endogenous ATP Kinase Target Kinase (ATP-Binding Pocket) ATP->Kinase Binds Active Site Inhibitor Aminopyrazole Compound Inhibitor->Kinase Competes for Hinge Region Substrate Downstream Effector Proteins Kinase->Substrate Phosphorylation Cascade Effect Cell Proliferation & Survival Signals Substrate->Effect Signal Transduction

Figure 1: Mechanism of Action: Aminopyrazole scaffolds competitively inhibit kinase signaling.

Physicochemical Data & Stock Reconstitution

Causality of Formulation: Small molecules featuring heterocyclic rings (furan and pyrazole) exhibit optimal solubility in polar aprotic solvents. Reconstituting the lyophilized powder directly in 100% anhydrous DMSO prevents hydrolysis, ensures complete solvation, and protects the primary amine from degradation.

Table 1: Reconstitution Parameters (MW: 177.21 g/mol )
Target Stock ConcentrationMass of CompoundRequired Volume of 100% Anhydrous DMSO
10 mM (Standard)5.0 mg2.82 mL
20 mM (High Dose)5.0 mg1.41 mL
50 mM (Max Solubility)5.0 mg0.56 mL

Protocol:

  • Equilibrate the compound vial to room temperature in a desiccator for 30 minutes before opening to prevent ambient moisture condensation.

  • Add the calculated volume of cell-culture grade, anhydrous DMSO (≥99.9% purity).

  • Vortex for 30 seconds. If particulates remain, sonicate in a room-temperature water bath for 2–5 minutes.

  • Aliquot into amber microcentrifuge tubes (to prevent photobleaching) and store at -20°C or -80°C.

The Self-Validating Formulation Protocol for Cell Assays

To ensure trustworthiness and reproducibility, this protocol utilizes a 1000x DMSO intermediate strategy .

Why 1000x in 100% DMSO? Performing serial dilutions in pure DMSO rather than culture media ensures the compound remains fully soluble across all concentration gradients. More importantly, it normalizes the DMSO concentration across all assay wells to exactly 0.1%. If dilutions were made directly in media, the highest drug concentration would have the highest DMSO concentration, creating a solvent gradient that confounds viability data.

Step-by-Step Assay Formulation
  • Master Stock Thawing: Thaw the 10 mM stock solution at room temperature. Vortex briefly.

  • 1000x Serial Dilution (in DMSO): Prepare an 8-point, 3-fold serial dilution matrix in a 96-well V-bottom polypropylene plate using 100% DMSO. (See Table 2).

  • 10x Intermediate Dilution (in Media): Transfer 2 µL of each 1000x DMSO dilution into 198 µL of pre-warmed, serum-supplemented culture media. Causality: This step reduces the DMSO concentration to 1% while the compound is rapidly dispersed in a large aqueous volume, preventing localized precipitation.

  • Final Assay Treatment: Transfer 10 µL of the 10x intermediate media into 90 µL of cultured cells (already plated in 90 µL of media). The final well volume is 100 µL, the final compound concentration is 1x, and the final DMSO concentration is uniformly 0.1%.

Self-Validating Controls

A robust assay must be self-validating. Always include:

  • Vehicle Control: 0.1% DMSO in media (Establishes 100% baseline viability).

  • Positive Control: 1 µM Staurosporine or a known target-specific inhibitor (Validates assay sensitivity).

  • Media Blank: No cells, media only (Used for background subtraction in luminescence/fluorescence readouts).

Workflow Powder Compound Powder (CAS 1234343-13-5) Stock 10 mM Stock (100% DMSO) Powder->Stock Add Anhydrous DMSO Serial 1000x Serial Dilutions (100% DMSO) Stock->Serial 1:3 Dilution Matrix Media 10x Intermediate (Culture Media, 1% DMSO) Serial->Media 1:100 Dilution into Media Assay Final Assay Plate (0.1% DMSO Final) Media->Assay 1:10 Addition to Cells

Figure 2: Step-by-step formulation workflow to prevent aqueous precipitation and normalize solvent.

Data Presentation: Dose-Response Matrix

Summarizing the quantitative dilution scheme ensures rapid execution at the bench. The table below outlines a standard 8-point, 3-fold dilution series targeting a top concentration of 10 µM.

Table 2: 8-Point Dose-Response Dilution Matrix
Well1000x DMSO Concentration10x Media Intermediate (1% DMSO)Final Assay Concentration (0.1% DMSO)
1 10.0 mM100.0 µM10.0 µM
2 3.33 mM33.3 µM3.33 µM
3 1.11 mM11.1 µM1.11 µM
4 370.0 µM3.70 µM370.0 nM
5 123.0 µM1.23 µM123.0 nM
6 41.0 µM410.0 nM41.0 nM
7 13.7 µM137.0 nM13.7 nM
8 4.5 µM45.0 nM4.5 nM
VC 100% DMSO (Vehicle)1% DMSO (No Drug)0.1% DMSO (Baseline)

Sources

Method

green chemistry synthesis routes for 4-methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine

Application Note: Green Chemistry Synthesis Routes for 4-Methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine Executive Overview The 5-aminopyrazole scaffold is a highly privileged pharmacophore in modern drug discovery, fre...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Green Chemistry Synthesis Routes for 4-Methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine

Executive Overview

The 5-aminopyrazole scaffold is a highly privileged pharmacophore in modern drug discovery, frequently serving as a core structural motif in kinase inhibitors and anti-inflammatory agents[1]. Specifically, 4-methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine (CAS: 1234343-13-5) presents a unique synthetic challenge due to the presence of the electron-rich 5-methylfuran-2-yl moiety[2]. Traditional synthesis routes rely on prolonged reflux in volatile organic solvents (VOCs) with harsh acidic catalysts, which often leads to poor atom economy, high Environmental Factor (E-factor), and undesired polymerization or ring-opening of the acid-sensitive furan ring.

As a Senior Application Scientist, I have designed this protocol to replace antiquated methodologies with field-proven green chemistry routes. By leveraging microwave-assisted heating in polyethylene glycol (PEG-400) and sonochemical activation in aqueous media, these protocols ensure high-fidelity cyclization, preserve the integrity of the furan ring, and eliminate the need for complex chromatographic purification[3][4].

Mechanistic Rationale & Structural Sensitivities

The synthesis of 4-methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine proceeds via the bimolecular condensation of 2-methyl-3-(5-methylfuran-2-yl)-3-oxopropanenitrile with hydrazine hydrate.

  • Hydrazone Formation: The nucleophilic nitrogen of hydrazine attacks the highly electrophilic carbonyl carbon of the β -ketonitrile.

  • Intramolecular Cyclization: The secondary amine of the resulting hydrazone intermediate attacks the nitrile carbon, driving a 5-exo-dig cyclization.

  • Aromatization: Tautomerization yields the thermodynamically stable aromatic 5-aminopyrazole.

Why Green Media? In conventional synthesis, strong Brønsted acids are used to activate the nitrile. However, the 5-methylfuran-2-yl group is highly susceptible to electrophilic attack and acid-catalyzed degradation. By utilizing PEG-400 or aqueous ultrasound (USI) , we bypass the need for acidic catalysts. PEG-400 acts as both a green, biodegradable solvent and a phase-transfer catalyst that stabilizes the transition state via hydrogen bonding[1]. Furthermore, PEG-400 is an excellent microwave sensitizer due to its high dielectric constant, allowing for rapid, localized superheating[3]. Alternatively, sonochemistry utilizes acoustic cavitation to create localized microscopic hot spots, enhancing mass transfer and driving the cyclization at ambient bulk temperatures[4].

Workflow N1 2-Methyl-3-(5-methylfuran-2-yl) -3-oxopropanenitrile N4 Activation: Microwave or Ultrasound N1->N4 N2 Hydrazine Hydrate (80% Aqueous) N2->N4 N3 Green Media: PEG-400 or Water N3->N4 N5 Intermediate: Hydrazone Formation N4->N5 Condensation N6 Intramolecular Cyclization N5->N6 -H2O N7 Target: 4-methyl-3-(5-methylfuran -2-yl)-1H-pyrazol-5-amine N6->N7 Tautomerization

Fig 1. Green synthesis workflow for 5-aminopyrazole via microwave or ultrasound activation.

Validated Green Protocols

Protocol A: Microwave-Assisted Synthesis in PEG-400

This self-validating system utilizes the differential solubility of the product in water vs. PEG-400 to eliminate organic extraction.

Reagents:

  • 2-Methyl-3-(5-methylfuran-2-yl)-3-oxopropanenitrile (1.0 mmol)

  • Hydrazine hydrate (80% aqueous solution, 1.2 mmol)

  • PEG-400 (3.0 mL)

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-safe glass vial equipped with a magnetic stir bar, dissolve 1.0 mmol of the β -ketonitrile precursor in 3.0 mL of PEG-400.

  • Addition: Add 1.2 mmol of hydrazine hydrate dropwise at room temperature. Causality Note: A slight excess of hydrazine ensures complete consumption of the β -ketonitrile, preventing unreacted starting material from co-precipitating later.

  • Irradiation: Seal the vial and place it in a dedicated laboratory microwave reactor. Irradiate at 120 °C (max power 300 W) for 15 minutes[5].

  • Self-Validating Isolation: Remove the vial and allow it to cool to 50 °C. Pour the mixture into 15 mL of ice-cold distilled water while stirring vigorously.

  • Recovery: The PEG-400 and unreacted hydrazine will seamlessly dissolve into the aqueous phase, while the highly conjugated, hydrophobic 4-methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine crashes out as a pale yellow precipitate.

  • Filtration: Filter the precipitate under a vacuum, wash with cold water ( 3×5 mL), and dry in a vacuum desiccator.

Protocol B: Ultrasound-Assisted Aqueous Synthesis

Ideal for scale-up where microwave reactor cavity size is a limiting factor.

Step-by-Step Methodology:

  • Preparation: Suspend 1.0 mmol of the β -ketonitrile in 5.0 mL of a 1:1 mixture of Water/Ethanol in a 25 mL Erlenmeyer flask.

  • Addition: Add 1.2 mmol of hydrazine hydrate.

  • Sonication: Submerge the flask in an ultrasonic bath (35 kHz) maintained at 40 °C. Sonicate for 30 minutes[4]. Causality Note: The acoustic cavitation generates microscopic localized temperatures that overcome the activation energy barrier for the 5-exo-dig cyclization without heating the bulk solvent, thereby protecting the furan ring from thermal degradation.

  • Isolation: Evaporate the ethanol under reduced pressure. The product will precipitate from the remaining aqueous phase. Filter, wash with cold water, and dry.

Quantitative Data Presentation

The adoption of these green protocols yields significant improvements across all critical manufacturing metrics, particularly in reducing the Environmental Factor (E-factor), which measures the ratio of the mass of waste to the mass of the product.

Synthesis RouteSolvent SystemActivation MethodReaction TimeYield (%)E-FactorFuran Ring Integrity
Conventional Ethanol / Glacial AcOHThermal Reflux (80 °C)8–12 hours62–68%> 15.0Poor (Byproducts observed)
Green Route A PEG-400Microwave (120 °C)15 mins92%< 2.5Excellent
Green Route B Water / Ethanol (1:1)Ultrasound (35 kHz)30 mins89%< 3.0Excellent

Quality Control & Analytical Validation

To verify the structural fidelity of the synthesized 4-methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine, the following analytical benchmarks must be met:

  • FT-IR Spectroscopy: Disappearance of the sharp nitrile ( −C≡N ) stretching band at ∼2200 cm−1 and the carbonyl ( C=O ) band at ∼1680 cm−1 . Appearance of primary amine ( −NH2​ ) doublet stretches at ∼3400 and 3320 cm−1 , and a broad pyrazole −NH stretch at ∼3200 cm−1 .

  • 1 H NMR (400 MHz, DMSO- d6​ ):

    • δ 2.05 (s, 3H, pyrazole −CH3​ )

    • δ 2.35 (s, 3H, furan −CH3​ )

    • δ 4.50–5.00 (br s, 2H, −NH2​ , exchangeable with D2​O )

    • δ 6.15 (d, 1H, furan C4​−H )

    • δ 6.50 (d, 1H, furan C3​−H )

    • δ 11.50 (br s, 1H, pyrazole −NH , exchangeable with D2​O )

  • LC-MS: [M+H]+ peak at m/z=178.10 corresponding to the exact mass of C9​H11​N3​O .

References

  • NextSDS. "4-methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine — Chemical Substance Information." NextSDS Chemical Database. Available at: [Link]

  • Konda et al. "Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment." RSC Advances, 2025. Available at: [Link]

  • Polshettiwar, V., & Varma, R. S. "Toward Rapid, “Green”, Predictable Microwave-Assisted Synthesis." Accounts of Chemical Research, 2008. Available at: [Link]

  • Suresh et al. "Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques." RSC Advances, 2025. Available at:[Link]

  • Mokhi, L. et al. "Greening of Monocyclic N- and O-Azole Synthesis through Sonochemistry." ACS Omega, 2025. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving the synthesis yield of 4-methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine

Welcome to the Technical Support Center for the synthesis of 4-methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine . As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermody...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 4-methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine .

As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with assembling highly substituted 5-aminopyrazoles containing sensitive heteroaromatic rings. The condensation of β -ketonitriles with hydrazine is the most versatile method for this scaffold [1]. However, the presence of the 5-methylfuran moiety and the steric bulk of the C4-methyl group introduce unique mechanistic hurdles, primarily stalling at the hydrazone intermediate and acid-catalyzed degradation of the furan ring.

This guide provides field-proven troubleshooting strategies, an optimized protocol, and mechanistic insights to ensure a self-validating, high-yield synthetic workflow.

I. Mechanistic Workflow & Failure Points

To successfully optimize this reaction, one must understand the causality of the cyclocondensation. The reaction proceeds via a two-step mechanism:

  • Nucleophilic attack of the terminal hydrazine nitrogen onto the carbonyl carbon of 2-methyl-3-(5-methylfuran-2-yl)-3-oxopropanenitrile to form a hydrazone.

  • Intramolecular cyclization where the secondary hydrazine nitrogen attacks the nitrile carbon, followed by tautomerization to yield the aromatic 5-aminopyrazole [1].

SynthesisPathway A β-Ketonitrile + Hydrazine B Hydrazone Intermediate A->B Nucleophilic Attack (Fast) E Hydrolysis / Furan Degradation A->E Strong Acid/Base C Intramolecular Cyclization B->C Heat / Mild Acid (Rate-Limiting) B->E Prolonged Heating in Aqueous Media D Target 5-Aminopyrazole Product C->D Tautomerization (Fast)

Mechanistic pathway and potential failure points in 5-aminopyrazole synthesis.

II. Troubleshooting FAQs

Q1: My LC-MS shows rapid consumption of the starting β -ketonitrile, but the yield of the final 5-aminopyrazole is low. The major peak is an intermediate with the same mass as the desired product + H2​O . What is happening? A: Your reaction is stalling at the uncyclized hydrazone intermediate . The initial formation of the hydrazone is kinetically fast, but the subsequent nucleophilic attack of the adjacent nitrogen onto the nitrile carbon requires a higher activation energy [2]. The C4-methyl group on your precursor increases steric hindrance, further slowing this cyclization.

  • Solution: Do not rely solely on room-temperature stirring. Elevate the reaction temperature (refluxing in ethanol or toluene). If the intermediate persists, add a catalytic amount of glacial acetic acid (0.1–0.2 equivalents) to electrophilically activate the nitrile carbon, facilitating the ring closure.

Q2: I attempted to force the cyclization using concentrated HCl, but my reaction mixture turned black and yielded an intractable tar. Why? A: You have triggered the acid-catalyzed degradation of the 5-methylfuran ring . Furans are highly sensitive to strong mineral acids, which protonate the ring and initiate hydrolytic ring-opening, followed by rapid polymerization (resinification) [3].

  • Solution: Never use strong mineral acids (HCl, H2SO4) when working with furan-containing substrates. If acidic catalysis is required to drive the hydrazone cyclization, use mild organic acids like acetic acid or rely on thermal activation in a higher-boiling polar aprotic solvent (e.g., DMF or NMP) [2].

Q3: I am observing significant amounts of the starting ester and free nitrile in my crude mixture, indicating the β -ketonitrile is degrading before it can react. How do I prevent this? A: β -ketonitriles are prone to retro-Claisen-type cleavage (hydrolysis) in the presence of water and strong bases. If you are using an excess of aqueous hydrazine hydrate (e.g., 64% hydrazine) and heating for prolonged periods, the basic aqueous environment is hydrolyzing your starting material [2].

  • Solution: Minimize water in the system. Switch to using hydrazine monohydrate (98%) or anhydrous hydrazine (handle with extreme caution). Alternatively, use ethanol as the solvent and add molecular sieves to sequester water generated during the hydrazone formation.

III. Quantitative Data: Reaction Optimization Summary

The following table summarizes the causal relationship between reaction conditions and the resulting yield of 4-methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine.

Solvent SystemAdditive / CatalystTemp (°C)Time (h)Yield (%)Primary Impurity Profile
Ethanol (95%)None252415%Uncyclized hydrazone intermediate
Ethanol (Abs.)None78 (Reflux)862%Trace hydrazone, minor hydrolysis products
Ethanol (Abs.)Acetic Acid (0.2 eq)78 (Reflux)488% Clean conversion; trace furan oxidation
TolueneAcetic Acid (1.0 eq)110 (Reflux)375%Furan degradation products (dark mixture)
DMFNone120281%Difficult solvent removal during workup

IV. Step-by-Step Optimized Experimental Protocol

This protocol utilizes absolute ethanol and catalytic acetic acid to balance the need for nitrile activation while preserving the integrity of the 5-methylfuran ring. It is designed as a self-validating workflow.

Reagents Required:

  • 2-methyl-3-(5-methylfuran-2-yl)-3-oxopropanenitrile (1.0 equiv, 10 mmol)

  • Hydrazine monohydrate (98%) (1.2 equiv, 12 mmol)

  • Glacial Acetic Acid (0.2 equiv, 2 mmol)

  • Absolute Ethanol (0.2 M relative to substrate)

Step 1: Hydrazone Formation (Kinetic Phase)

  • In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the β -ketonitrile (10 mmol) in 50 mL of absolute ethanol.

  • Cool the solution to 0–5 °C using an ice bath.

  • Add hydrazine monohydrate (1.2 equiv) dropwise over 10 minutes. Causality: Slow addition prevents exothermic spikes that can lead to side reactions or premature furan oxidation.

  • Stir at room temperature for 1 hour.

  • Validation Check: Run a TLC (Hexanes:EtOAc 1:1). The starting material spot should be completely consumed, replaced by a new, more polar spot (the hydrazone intermediate).

Step 2: Intramolecular Cyclization (Thermodynamic Phase)

  • Add glacial acetic acid (0.2 equiv) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to 78 °C (reflux) for 4 hours.

  • Validation Check: Monitor via LC-MS. The mass corresponding to the hydrazone ( [M+H]+=206 ) should transition entirely to the final pyrazole mass ( [M+H]+=188 , loss of H2​O ).

Step 3: Workup and Purification

  • Cool the reaction mixture to room temperature. The product may begin to precipitate.

  • Concentrate the mixture under reduced pressure to approximately 15 mL to drive further precipitation.

  • Add 30 mL of ice-cold distilled water to the concentrated mixture and stir for 15 minutes.

  • Filter the resulting precipitate via vacuum filtration and wash the filter cake with ice-cold water (2 x 10 mL) followed by cold heptane (10 mL). Causality: Water removes residual hydrazine and acetic acid; heptane removes non-polar furan degradation byproducts.

  • Dry the solid under high vacuum at 45 °C overnight to afford the pure 4-methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine.

V. References

  • Approaches towards the synthesis of 5-aminopyrazoles Beilstein Journal of Organic Chemistry URL:[Link]

  • One pot multi-component synthesis of novel functionalized pyrazolo furan-2(5H)-one derivatives National Center for Biotechnology Information (PMC) URL:[Link]

Optimization

optimizing reaction conditions for 4-methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine synthesis

Welcome to the Technical Support Center for the synthesis of 4-methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine . This guide is engineered for researchers and drug development professionals, providing a deep dive into th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 4-methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine . This guide is engineered for researchers and drug development professionals, providing a deep dive into the mechanistic causality of this specific cyclization reaction, a self-validating protocol, and targeted troubleshooting for common experimental bottlenecks.

Mechanistic Overview

The synthesis of 5-aminopyrazoles via the condensation of β -ketonitriles with hydrazines is a foundational transformation in heterocyclic chemistry[1]. For our target molecule, the reaction proceeds via the nucleophilic attack of hydrazine hydrate on the carbonyl carbon of the precursor, 2-methyl-3-(5-methylfuran-2-yl)-3-oxopropanenitrile . This forms a stable hydrazone intermediate, which must subsequently undergo a thermally driven intramolecular cyclization—where the secondary nitrogen attacks the nitrile carbon—to yield the final pyrazole ring[2][3].

Pathway A β-ketonitrile Precursor (Sterically hindered α-methyl) C Hydrazone Intermediate (Stable at Room Temp) A->C Nucleophilic Attack on Carbonyl B Hydrazine Hydrate (Bidentate Nucleophile) B->C D Intramolecular Cyclization (Requires Thermal Energy) C->D Heat / Reflux (AcOH cat.) E 4-methyl-3-(5-methylfuran-2-yl) -1H-pyrazol-5-amine D->E Tautomerization

Reaction mechanism for 4-methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine synthesis.

Self-Validating Experimental Protocol

Because the 5-methylfuran moiety is sensitive to degradation, and the α -methyl group introduces steric hindrance, a standard one-pot reflux often leads to poor yields[3]. This optimized biphasic temperature protocol isolates the kinetic hydrazone formation from the thermodynamic cyclization to ensure high purity.

Workflow Step1 1. Reagent Preparation Dissolve β-ketonitrile precursor in absolute EtOH (Argon atm) Step2 2. Hydrazine Addition Add Hydrazine Hydrate dropwise at 0-5 °C (Prevents side reactions) Step1->Step2 Step3 3. Hydrazone Formation Stir at 25 °C for 2 hours (Monitored by TLC/LC-MS) Step2->Step3 Step4 4. Intramolecular Cyclization Reflux at 78 °C for 4-6 hours (Catalytic AcOH added) Step3->Step4 Step5 5. Isolation & Purification Neutralize, extract, and recrystallize to yield target 5-aminopyrazole Step4->Step5

Step-by-step self-validating experimental workflow for 5-aminopyrazole synthesis.

Phase 1: Hydrazone Intermediate Formation

  • Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 2-methyl-3-(5-methylfuran-2-yl)-3-oxopropanenitrile in anhydrous absolute ethanol (0.5 M concentration). Purge the system with inert argon gas.

  • Addition: Cool the reaction mixture to 0–5 °C using an ice bath. Slowly add 1.2 equivalents of hydrazine hydrate dropwise over 15 minutes. Causality: The low temperature ensures that the hydrazine selectively attacks the more electrophilic ketone carbonyl rather than the nitrile, establishing the correct regiochemistry.

  • Incubation: Remove the ice bath and allow the mixture to stir at room temperature (25 °C) for 2 hours.

  • Self-Validation Checkpoint 1: Withdraw a 50 µL aliquot, quench in water, and extract with ethyl acetate. Analyze via TLC (Hexane:EtOAc 3:1). The complete disappearance of the UV-active ketone starting material and the appearance of a new, lower-Rf spot confirms 100% conversion to the hydrazone intermediate. Do not proceed to Phase 2 until this is confirmed.

Phase 2: Intramolecular Cyclization 5. Catalysis: Add a catalytic amount of glacial acetic acid (0.1 equivalents) to the reaction mixture. Causality: The acid protonates the nitrile group, significantly increasing its electrophilicity and lowering the activation energy required for the sterically hindered cyclization. 6. Reflux: Attach a reflux condenser and heat the mixture to 78 °C for 4–6 hours under continuous argon flow. 7. Self-Validation Checkpoint 2: Monitor the reaction via LC-MS. The mass spectrum should show the depletion of the hydrazone mass [M+H]+ and the dominance of the cyclized pyrazole product mass. 8. Workup: Cool to room temperature, neutralize the acetic acid with saturated aqueous NaHCO3​ , and remove the ethanol under reduced pressure. Extract the aqueous residue with dichloromethane, dry over anhydrous Na2​SO4​ , and concentrate. Recrystallize from hot ethanol to yield the pure product.

Quantitative Optimization Data

The following table summarizes the empirical data used to establish the optimized protocol. Note the critical impact of solvent, catalyst, and atmosphere on the fate of the β -ketonitrile precursor.

SolventCatalystTemperatureAtmosphereTimeYield (%)Mechanistic Observation
WaterNone100 °C (Reflux)Air8 h< 20%Extensive hydrolysis of the β -ketonitrile precursor.
EthanolNone25 °CArgon24 h45%Reaction stalled; insufficient thermal energy for cyclization[3].
TolueneNone110 °C (Reflux)Air4 h52%Fast cyclization, but significant oxidative degradation of the furan ring.
EthanolNone78 °C (Reflux)Argon6 h72%Good conversion; trace unreacted hydrazone intermediate remains.
Ethanol AcOH (0.1 eq) 78 °C (Reflux) Argon 4 h 89% Optimal conditions; rapid cyclization with intact furan moiety.

Troubleshooting & FAQs

Q1: Why is my reaction stalling at the hydrazone intermediate without forming the final pyrazole? A: The synthesis of 5-aminopyrazoles from β -ketonitriles is a two-step cascade. The first step (hydrazone formation) is kinetically favored and occurs easily at room temperature. However, the second step—intramolecular cyclization via nucleophilic attack on the nitrile carbon—requires overcoming a higher activation energy barrier[1][3]. In your specific molecule, the α -methyl group on the precursor introduces steric hindrance near the reaction center. Actionable Fix: Adopt the biphasic temperature protocol described above. If cyclization still stalls at reflux, ensure you have added the catalytic glacial acetic acid. The acid activates the nitrile carbon, making it a highly receptive electrophile for the ring-closing step.

Q2: I am observing a dark, tarry reaction mixture and very low yields. What is causing this degradation? A: This indicates the occurrence of two competing degradation pathways. First, β -ketonitriles are highly susceptible to hydrolysis under aqueous conditions, especially at elevated temperatures. Second, the 5-methylfuran ring is electron-rich and highly sensitive to oxidative ring-opening or polymerization when heated in the presence of oxygen. Actionable Fix: Switch to strictly anhydrous absolute ethanol to prevent nitrile hydrolysis. More importantly, you must purge your reaction vessel with argon or nitrogen and maintain this inert atmosphere throughout the entire reflux phase to protect the furan moiety.

Q3: How do I control the regioselectivity to ensure I don't get unwanted isomers or pyrazolone byproducts? A: While the use of unsubstituted hydrazine hydrate yields a product where the 3-amino and 5-amino forms are tautomerically equivalent, controlling the initial site of nucleophilic attack is critical to avoid alternative cyclization pathways (such as the formation of pyrazolones via hydrolysis)[2]. Actionable Fix: The ketone carbonyl is naturally more electrophilic than the nitrile carbon. By adding the hydrazine slowly at 0–5 °C, you kinetically trap the reaction, ensuring the initial attack occurs exclusively at the ketone. This locks in the correct regiochemistry for the subsequent cyclization into the desired 5-aminopyrazole core.

References

  • Title: Troubleshooting low yields in pyrazole synthesis from β-ketonitriles Source: Benchchem URL
  • Title: Approaches towards the synthesis of 5-aminopyrazoles Source: Beilstein Journal of Organic Chemistry URL
  • Title: Molecular iodine-catalyzed one-pot multicomponent synthesis of 5-amino-4-(arylselanyl)
  • Title: Botulinum Neurotoxin Serotype A Inhibitors: Small-Molecule Mercaptoacetamide Analogs Source: PMC / NIH URL

Sources

Troubleshooting

resolving HPLC peak tailing for 4-methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine

Technical Support Center: Resolving HPLC Peak Tailing for 4-methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine Overview As a Senior Application Scientist, I frequently encounter severe peak tailing when analyzing highly ba...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Resolving HPLC Peak Tailing for 4-methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine

Overview As a Senior Application Scientist, I frequently encounter severe peak tailing when analyzing highly basic, multi-nitrogenous heterocyclic compounds. 4-methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine contains a primary amine and a pyrazole ring[1], making it highly susceptible to secondary retention mechanisms in reversed-phase HPLC. This guide provides a definitive, causality-driven approach to diagnosing and resolving these chromatographic distortions.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does 4-methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine exhibit severe peak tailing in reversed-phase HPLC? A1: The root cause is a dual-retention mechanism[2]. While your analyte primarily interacts with the hydrophobic C18 stationary phase, its basic functional groups (the primary amine and pyrazole nitrogens) become protonated and positively charged in typical aqueous mobile phases. Simultaneously, standard silica-based columns contain residual silanol groups (Si-OH). At a mid-to-high pH, these silanols ionize into negatively charged silanoate ions (Si-O⁻)[3]. The electrostatic attraction between the positively charged amine and the negatively charged silanols acts like "velcro," causing a secondary ion-exchange interaction[4]. This causes a fraction of the analyte molecules to lag behind the main band, creating a pronounced tail[4].

Q2: How can I definitively determine if the tailing is caused by these chemical silanol interactions or a physical hardware issue? A2: You must isolate the variables using a diagnostic injection. Inject a neutral reference standard, such as toluene or uracil, under your current method conditions[4]. Because neutral compounds cannot undergo acid-base electrostatic interactions, they are immune to silanol-induced tailing[4].

  • If the neutral compound tails: The issue is physical (e.g., a void at the head of the column, extra-column dead volume from improper PEEK fittings, or a partially blocked frit)[4].

  • If the neutral compound is symmetrical but your pyrazol-5-amine tails: The system plumbing is fine. You have confirmed a chemical acid-base interaction between the analyte and the stationary phase[4].

Q3: What is the most effective mobile phase modification to resolve this chemical tailing? A3: The most robust and self-validating solution is to lower the mobile phase pH to below 3.0 (ideally pH 2.5)[5]. The pKa of acidic surface silanols is typically around 3.5 to 4.5. By dropping the mobile phase pH to 2.5 using a 10–20 mM phosphate buffer or 0.1% formic acid, you force the silanol species to fully protonate, rendering them electrically neutral (Si-OH)[5][6]. This completely shuts down the secondary ion-exchange pathway, forcing the analyte to rely solely on predictable hydrophobic interactions, thereby restoring a symmetrical Gaussian peak[6].

Q4: If my protocol requires a neutral pH (e.g., pH 7.0) for stability or downstream MS detection, how can I prevent tailing? A4: Operating at a neutral pH means the silanols are fully ionized and highly active[3]. To mitigate this without changing the pH, you must alter the chemistry of the system:

  • Stationary Phase Upgrade: Switch to a fully end-capped, Base-Deactivated Silica (BDS), or polar-embedded column[7]. These columns are chemically treated by the manufacturer to block or shield residual silanols[7].

  • Silanol Suppressors: Add a competing base, such as Triethylamine (TEA) at 5–10 mM, to the mobile phase[6]. TEA is a small, highly basic molecule that competitively binds to the active silanoate sites, effectively masking them and allowing your larger pyrazol-5-amine to elute without secondary retention[6].

  • Increase Ionic Strength: Increasing your buffer concentration (e.g., from 10 mM to 25 mM) increases the ionic strength of the mobile phase, which helps to compress the electrical double layer around the silica and mask the electrostatic interactions[7].

Part 2: Diagnostic Workflow Visualization

PeakTailingTroubleshooting Start Observe Peak Tailing: 4-methyl-3-(5-methylfuran-2-yl) -1H-pyrazol-5-amine InjectNeutral Diagnostic Test: Inject Neutral Reference (e.g., Toluene/Uracil) Start->InjectNeutral Decision Does the neutral peak tail? InjectNeutral->Decision Physical Physical Issue Detected: System Void, Bad Fittings, or Column Bed Collapse Decision->Physical  Yes   Chemical Chemical Issue Detected: Secondary Silanol Interactions (Acid-Base) Decision->Chemical  No   FixPhysical Action: 1. Replace PEEK tubing/fittings 2. Replace column inlet frit 3. Replace HPLC column Physical->FixPhysical FixChemical Action: 1. Lower mobile phase pH < 3.0 2. Use end-capped/BDS column 3. Add TEA (5-10 mM) Chemical->FixChemical

Diagnostic workflow for isolating physical vs. chemical causes of HPLC peak tailing.

Part 3: Quantitative Data Presentation

The following table summarizes the expected impact of various chromatographic conditions on the USP Tailing Factor ( Tf​ ) for our target basic amine. A Tf​ value of 1.0 represents perfect symmetry, while values > 1.5 indicate problematic tailing.

Mobile Phase ConditionStationary PhaseExpected Tf​ Resolution StatusMechanistic Causality
pH 7.0 (Unbuffered) Standard Type-A C18> 2.0Severe TailingUnrestricted ion-exchange between protonated amine and ionized silanols (Si-O⁻).
pH 7.0 (25 mM Buffer) Standard Type-A C181.5 - 1.8Moderate TailingIncreased ionic strength partially masks electrostatic interactions, but active sites remain.
pH 7.0 + 10 mM TEA Standard Type-A C181.1 - 1.3AcceptableTEA competitively binds to and blocks active silanol sites, shielding the analyte.
pH 2.5 (0.1% Formic Acid) Standard Type-B C181.0 - 1.2OptimalSilanols are fully protonated and neutralized (Si-OH), eliminating secondary retention.
pH 7.0 (Buffered) End-capped / BDS C181.0 - 1.2OptimalResidual silanols are chemically deactivated by the manufacturer via trimethylsilyl (TMS) bonding.

Part 4: Self-Validating Experimental Protocol

Protocol: Systematic Mobile Phase pH Optimization for Basic Amines Objective: To empirically determine the optimal mobile phase pH to achieve a USP Tailing Factor ( Tf​ ) ≤ 1.2 for 4-methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine, while definitively ruling out physical system errors.

Step 1: System Suitability & Physical Validation

  • Action: Bypass the sample and inject 10 µL of a 0.1 mg/mL Uracil (neutral marker) standard using a standard 50:50 Water:Acetonitrile mobile phase.

  • Causality: Validates the physical integrity of the flow path.

  • Validation Check: Calculate the Tf​ of the Uracil peak. If Tf​ > 1.2, stop the protocol and replace the column or check fittings for dead volume. If Tf​ ≤ 1.2, proceed to Step 2.

Step 2: Preparation of pH-Targeted Mobile Phases

  • Action: Prepare two distinct aqueous mobile phases:

    • Buffer A (pH 7.0): 25 mM potassium phosphate, adjusted to pH 7.0 with KOH.

    • Buffer B (pH 2.5): 25 mM potassium phosphate, adjusted to pH 2.5 with phosphoric acid.

  • Causality: Buffer A represents a worst-case scenario for silanol ionization, while Buffer B represents a fully neutralized silica surface.

Step 3: Sequential Injection & Equilibration

  • Action: Equilibrate the column with Buffer A (mixed with appropriate organic modifier) for at least 20 column volumes to ensure complete saturation of the stationary phase. Inject the pyrazol-5-amine sample and record the chromatogram.

  • Action: Switch to Buffer B, equilibrate for 20 column volumes, and inject the sample again.

  • Causality: Proper equilibration ensures the silica surface pH matches the mobile phase pH, preventing localized pH microenvironments that can cause peak splitting or irreproducible retention times.

Step 4: Data Analysis & Final Validation

  • Action: Calculate the USP Tailing Factor ( Tf​ ) for both runs using the formula: Tf​=W0.05​/2f (where W0.05​ is peak width at 5% height, and f is the distance from the leading edge to the peak center).

  • Validation Check: The Tf​ for Buffer A should be high (>1.5), and Buffer B should be ≤ 1.2. If Buffer B yields a Tf​≤1.2 , the chemical tailing is successfully resolved. If tailing persists at pH 2.5, the column's stationary phase has likely degraded and must be replaced.

References

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc.
  • Peak Tailing in HPLC - Element Lab Solutions
  • HPLC Peak Tailing - Axion Labs
  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks - Chrom
  • LABTips: How to Prevent Tailing Peaks in HPLC - Labcompare
  • HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex
  • 4-methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine SDS - NextSDS

Sources

Optimization

best solvents for dissolving 4-methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine in NMR studies

Technical Support Center: NMR Solvent Selection for Heterocyclic Amines Guide for: 4-methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine and Structurally Related Compounds Welcome to the Technical Support Center. This guide...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: NMR Solvent Selection for Heterocyclic Amines

Guide for: 4-methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine and Structurally Related Compounds

Welcome to the Technical Support Center. This guide provides in-depth answers and troubleshooting protocols for selecting the optimal deuterated solvent for Nuclear Magnetic Resonance (NMR) studies of polar, nitrogen-rich heterocyclic compounds such as 4-methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine. Our goal is to move beyond simple solvent lists and explain the reasoning behind solvent choices to ensure high-quality, interpretable spectra.

Frequently Asked Questions (FAQs)

Q1: What are the best initial solvents to try for dissolving 4-methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine for ¹H NMR?

A1: Given the molecular structure—which includes a polar pyrazole-amine system and a furan ring—the compound is anticipated to be polar and capable of hydrogen bonding. Therefore, polar deuterated solvents are the most logical starting points.

  • Top Recommendation: Dimethyl Sulfoxide-d₆ (DMSO-d₆) This is the premier choice for this class of compounds. DMSO-d₆ is a highly polar aprotic solvent with excellent solvating power for a wide range of polar molecules, including those with amine and hydroxyl groups.[1][2][3] Crucially, the exchange rate of labile N-H protons is slow in DMSO-d₆, which often results in sharper, more easily identifiable N-H signals in the ¹H NMR spectrum.[4]

  • Second Choice: Methanol-d₄ (CD₃OD) As a polar protic solvent, Methanol-d₄ will readily dissolve the analyte. However, it will cause the rapid exchange of the amine (-NH₂) and pyrazole (N-H) protons with the solvent's deuterium atoms.[5] This will lead to the disappearance of these signals from the proton spectrum, which can be a powerful diagnostic tool for confirming their presence.[6]

  • Alternative Option: Acetone-d₆ Acetone-d₆ is a polar aprotic solvent that is less viscous and has a lower boiling point than DMSO-d₆, making sample recovery easier. It is a good alternative if solubility in less polar solvents is poor.[7][8]

  • Less Likely to Succeed: Chloroform-d (CDCl₃) While being one of the most common NMR solvents, CDCl₃ has only moderate polarity.[2] It is less likely to effectively dissolve this polar compound. If it does, N-H proton signals are often very broad and difficult to observe due to intermediate exchange rates and potential aggregation.[9]

Q2: My N-H proton signals are very broad or not visible in the spectrum. What is happening and how can I fix it?

A2: This is a very common and expected observation for primary and secondary amines in ¹H NMR spectroscopy.[9] There are two primary reasons for this:

  • Rapid Chemical Exchange: The protons on the nitrogen atoms (both the pyrazole N-H and the amine -NH₂) are "labile," meaning they can be exchanged with other labile protons in the solution, such as trace amounts of water.[10] If this exchange happens on a timescale similar to the NMR experiment, the signal becomes broad.

  • Quadrupole Broadening: The nitrogen-14 (¹⁴N) nucleus, which is the most abundant isotope, has a nuclear spin of I=1. This creates a quadrupole moment that can interact with the local electric field gradient, leading to rapid relaxation and a broadening of the signals of adjacent protons (the N-H protons).[9]

Troubleshooting Steps:

  • Perform a D₂O Exchange: This is the definitive test.[9] Add a single drop of deuterium oxide (D₂O) to your NMR tube, shake it gently, and re-acquire the spectrum. The labile N-H protons will exchange with deuterium from the D₂O, causing their signals to disappear or significantly decrease in intensity.[5][6][11] This confirms the identity of the N-H peaks.

  • Change to DMSO-d₆: If you are not already using it, switch to DMSO-d₆. It is known to slow down the rate of proton exchange, often resulting in sharper N-H signals.

  • Lower the Temperature: Acquiring the spectrum at a lower temperature can sometimes slow the exchange rate enough to sharpen the N-H signals.[10]

Q3: I am unsure about assigning the N-H protons. What chemical shift range should I expect?

A3: The chemical shift of N-H protons is highly variable and depends strongly on the solvent, concentration, and temperature.[6][12]

  • In a non-polar solvent like CDCl₃ , amine protons can appear anywhere from 0.5 to 5.0 ppm .[11]

  • In DMSO-d₆ , hydrogen bonding to the solvent deshields the protons, shifting them further downfield. The pyrazole N-H could appear in the δ 8.0-12.0 ppm region, while the amine -NH₂ protons might be found between δ 3.0-5.0 ppm .

  • In protic solvents like Methanol-d₄ or D₂O , these signals will typically not be observed due to rapid exchange.[5]

Q4: My compound did not dissolve in CDCl₃. What should I try next?

A4: This is a common scenario for polar molecules. The next logical step is to increase the polarity of the solvent. The recommended workflow is illustrated in the diagram below, but the immediate next choice should be DMSO-d₆ . Its high polarity and strong solvating ability make it ideal for polar and ionic compounds that are insoluble in other common deuterated solvents.[2][8]

Solvent Selection Workflow for Polar Heterocyclic Amines

The following diagram outlines a logical workflow for selecting the appropriate NMR solvent for compounds like 4-methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine.

Solvent_Selection_Workflow Solvent Selection Decision Tree for Polar Heterocyclic Amines Start Start: Prepare Dry Sample Test_Solubility Initial Test: Is the compound likely polar? (Presence of N-H, O-H, C=O) Start->Test_Solubility Try_CDCl3 Try CDCl₃ Test_Solubility->Try_CDCl3 Unsure / No Try_DMSO Try DMSO-d₆ Test_Solubility->Try_DMSO Yes Check_CDCl3 Soluble in CDCl₃? Try_CDCl3->Check_CDCl3 Check_CDCl3->Try_DMSO No Success_CDCl3 Success! Acquire Spectrum. Note: N-H may be broad. Check_CDCl3->Success_CDCl3 Yes Check_DMSO Soluble in DMSO-d₆? Try_DMSO->Check_DMSO Try_Methanol Try CD₃OD Check_DMSO->Try_Methanol No Success_DMSO Success! Acquire Spectrum. Good for observing N-H protons. Check_DMSO->Success_DMSO Yes Check_Methanol Soluble in CD₃OD? Try_Methanol->Check_Methanol Success_Methanol Success! Acquire Spectrum. Note: N-H protons will exchange. Check_Methanol->Success_Methanol Yes Consider_Mixture Consider Solvent Mixtures (e.g., CDCl₃/CD₃OD) or other polar solvents (e.g., Acetone-d₆). Check_Methanol->Consider_Mixture No

Caption: A decision tree to systematically select an appropriate NMR solvent.

Comparative Data of Recommended Solvents

For easy reference, the table below summarizes the key properties of the most relevant deuterated solvents for this application. Data is sourced from publicly available reference charts.

SolventFormulaBoiling Point (°C)Residual ¹H Shift (ppm)Residual ¹³C Shift (ppm)Key Characteristics
Dimethyl Sulfoxide-d₆ (CD₃)₂SO1892.50 (quintet)39.52 (septet)Pro: Highly polar, excellent for polar compounds, slows N-H exchange. Con: High boiling point, difficult to remove, hygroscopic.[1][2]
Methanol-d₄ CD₃OD653.31 (quintet), 4.87 (singlet, H₂O)49.0 (septet)Pro: Good solvent for polar compounds. Con: Protic, will exchange with labile protons (N-H, O-H).[2][13]
Chloroform-d CDCl₃617.26 (singlet)77.16 (triplet)Pro: Common, easy to remove. Con: Moderate polarity, may not dissolve the sample, N-H signals often broad.[7]
Acetone-d₆ (CD₃)₂CO562.05 (quintet)29.84 (septet), 206.26 (septet)Pro: Good polarity, easy to remove. Con: Can be reactive with some compounds.
Deuterium Oxide D₂O101.4~4.8 (broad, HDO)-Pro: Essential for confirming exchangeable protons. Con: Limited to water-soluble compounds or their salts.[2][14]

Experimental Protocols

Protocol 1: Standard Sample Preparation
  • Weigh Analyte: Accurately weigh 5-10 mg of your compound, 4-methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine, into a clean, dry vial.

  • Add Solvent: Using a clean pipette, add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial.

  • Ensure Dissolution: Gently vortex or sonicate the vial to ensure the sample is fully dissolved. If necessary, gentle warming in a water bath can be applied, but ensure the compound is thermally stable.

  • Transfer to NMR Tube: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

  • Acquire Spectrum: Cap the NMR tube, wipe it clean, and insert it into the NMR spectrometer to begin data acquisition.

Protocol 2: D₂O Exchange for Confirmation of N-H Protons

This protocol is performed after an initial ¹H NMR spectrum has been acquired.

  • Remove Tube: Carefully remove the NMR tube containing your sample from the spectrometer.

  • Add D₂O: Uncap the tube and add one drop (~20-30 µL) of Deuterium Oxide (D₂O).

  • Mix: Re-cap the tube and invert it several times to ensure thorough mixing. A brief, gentle vortex can also be used.

  • Re-acquire Spectrum: Place the tube back into the spectrometer and acquire a second ¹H NMR spectrum using the same parameters as the first.

  • Analyze: Compare the two spectra. The signals corresponding to the exchangeable N-H protons should have disappeared or be significantly reduced in intensity in the second spectrum.[5][6][9]

References

  • Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, December 22). Deuterated Standards and Solvents for NMR. Retrieved from [Link]

  • Scribd. (n.d.). NMR Solvent Chemical Shift Table. Retrieved from [Link]

  • Gregory, F., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
  • University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

  • Carbone, A., et al. (2021).
  • JoVE. (2025, May 22). Video: NMR Spectroscopy Of Amines. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-methyl-3-(5-methylfuran-2-yl)-1h-pyrazol-5-amine. Retrieved from [Link]

  • ResearchGate. (n.d.). 19 F-NMR in solution and solid state of pyrazole derivatives. Retrieved from [Link]

  • PubChem. (n.d.). N-[4-(5-furan-2-yl-3-methyl-1h-pyrazol-4-yl)butyl]-n-methyl-7h-purin-6-amine. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012).
  • ResearchGate. (2015, September 11). Will the proton in NH group of secondary amines split due to adjacent protons?. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]

  • ScienceDirect. (2025, August 10). Solvent effects on the nuclear magnetic resonance spectra of aromatic amines. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine

In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. Among these, molecules integrating both pyrazole and furan moieties ar...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. Among these, molecules integrating both pyrazole and furan moieties are of significant interest due to their diverse biological activities. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the novel compound 4-methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine. By comparing its spectral features with those of structurally related analogs, we aim to furnish researchers, scientists, and drug development professionals with a robust framework for the characterization of similar chemical entities.

Structural Overview and Predicted Spectral Features

Predicted ¹H and ¹³C NMR Data for 4-methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine

The following tables summarize the predicted chemical shifts (δ), multiplicities, coupling constants (J), and integration values for each proton and carbon in the target molecule. These predictions are derived from the analysis of substituent effects on furan and pyrazole rings.[1][2][3]

Table 1: Predicted ¹H NMR Spectral Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
NH (pyrazole)~11.0-12.0br s-1H
H-3' (furan)~6.8-7.0d~3.41H
H-4' (furan)~6.1-6.3d~3.41H
NH₂ (amine)~4.5-5.5br s-2H
CH₃ (furan)~2.3-2.4s-3H
CH₃ (pyrazole)~2.1-2.2s-3H

Table 2: Predicted ¹³C NMR Spectral Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-5 (pyrazole)~150-155
C-2' (furan)~150-154
C-5' (furan)~148-152
C-3 (pyrazole)~140-145
C-3' (furan)~110-115
C-4' (furan)~107-110
C-4 (pyrazole)~95-100
CH₃ (furan)~13-15
CH₃ (pyrazole)~9-11

Comparative Spectral Analysis

To contextualize the predicted data, we will compare it with the experimental NMR data of two classes of related compounds: substituted pyrazoles and substituted furans. This comparative approach allows for a more confident assignment of the signals in our target molecule.

Comparison with Substituted Pyrazoles

The ¹³C NMR chemical shifts of pyrazole derivatives are well-documented.[2] For instance, in 3,5-dimethylpyrazole, the C-3/C-5 carbons resonate at approximately 145.3 ppm, while the C-4 carbon appears at 104.8 ppm.[4] The introduction of an amino group at the C-5 position in our target molecule is expected to significantly shield this carbon, shifting its resonance upfield. Conversely, the furan substituent at C-3 will influence its chemical shift based on its electronic properties.

Comparison with Substituted Furans

The ¹H and ¹³C NMR spectra of furan derivatives are characterized by distinct chemical shifts for the ring protons and carbons.[1][3] In ethyl 5-methylfuran-2-carboxylate, the H-3 and H-4 protons of the furan ring appear as doublets around 7.08 ppm and 6.09 ppm, respectively, with a coupling constant of approximately 3.4 Hz.[5] The methyl group at the 5-position resonates around 2.35 ppm.[5] These values provide a strong basis for our predicted chemical shifts for the furan moiety in the target compound.

Experimental Protocol for High-Resolution NMR Spectroscopy

Acquiring high-quality NMR data is crucial for accurate structural elucidation. The following is a standardized protocol for obtaining ¹H and ¹³C NMR spectra for compounds similar to 4-methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons (NH and NH₂).[6]

  • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to reference the chemical shifts to 0.00 ppm.[6]

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Utilize a high-resolution NMR spectrometer with a magnetic field strength of at least 300 MHz to achieve good signal dispersion.[6]

  • Tune and shim the instrument to ensure optimal magnetic field homogeneity.

3. Data Acquisition:

  • Acquire the ¹H NMR spectrum at a constant temperature, typically 25°C.[6]

  • For the ¹³C NMR spectrum, a proton-decoupled sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.

  • Ensure a sufficient number of scans are acquired to obtain a good signal-to-noise ratio, particularly for the less sensitive ¹³C nucleus.

4. Data Processing:

  • Apply a Fourier transform to the raw free induction decay (FID) data.

  • Phase the resulting spectrum and perform baseline correction.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.

  • For more complex structures, two-dimensional (2D) NMR experiments such as COSY, HSQC, and HMBC can be employed to establish proton-proton and proton-carbon correlations.[5]

Visualizing Molecular Connectivity and Experimental Workflow

To further aid in the understanding of the molecular structure and the experimental process, the following diagrams are provided.

cluster_molecule Molecular Structure pyrazole N1-H | C5-NH2 | C4-CH3 | C3 furan C2' | C3'-H | C4'-H | C5'-CH3 pyrazole->furan C3-C2' bond Sample_Prep Sample Preparation (5-10 mg in 0.6-0.7 mL solvent + TMS) NMR_Acquisition NMR Data Acquisition (¹H and ¹³C spectra) Sample_Prep->NMR_Acquisition Data_Processing Data Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis (Chemical Shift, Integration, Coupling) Data_Processing->Spectral_Analysis Structure_Elucidation Structure Elucidation Spectral_Analysis->Structure_Elucidation

Caption: Workflow for NMR-based structural elucidation.

Conclusion

The structural characterization of novel compounds like 4-methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine relies heavily on the precise interpretation of their NMR spectra. This guide has provided a comprehensive overview of the predicted ¹H and ¹³C NMR data for this molecule, grounded in a comparative analysis with related pyrazole and furan derivatives. By following the detailed experimental protocol and utilizing the provided analytical framework, researchers can confidently elucidate the structures of similar complex heterocyclic systems, thereby accelerating the pace of innovation in drug discovery and chemical sciences.

References

  • An analysis of substituent effects on 1H and 13C NMR parameters of substituted furans. Linear free energy relationships and PM3 semiempirical calculations. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]

  • 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. Magnetic Resonance in Chemistry. Available from: [Link]

  • NMR spectroscopy. University of Regensburg. Available from: [Link]

  • (PDF) 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. Available from: [Link]

  • 13 C and 15 N NMR chemical shifts of the pyrazoles 14-16 (shifts relative to TMS and nitromethane, respectively). ResearchGate. Available from: [Link]

  • A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry. Available from: [Link]

  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry. Available from: [Link]

  • 1H and 13C NMR study of perdeuterated pyrazoles. SciSpace. Available from: [Link]

  • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. Available from: [Link]

  • Supporting Information. Beilstein Archives. Available from: [Link]

  • ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. ResearchGate. Available from: [Link]

  • DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl). Scientific Reports. Available from: [Link]

  • Analysis of A2B2 High‐Resolution NMR Spectra. I. Furan, Thiophene, and Disubstituted Benzenes. The Journal of Chemical Physics. Available from: [Link]

  • The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society. Available from: [Link]

  • ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions. The Royal Society of Chemistry. Available from: [Link]

  • THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Canadian Journal of Chemistry. Available from: [Link]

  • Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as New Human Sirtuin 2 Inhibitors. MDPI. Available from: [Link]

  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry. Available from: [Link]

  • 4-methyl-3-(5-methylfuran-2-yl)-1h-pyrazol-5-amine. PubChem. Available from: [Link]

  • Combination of 1H and 13C NMR Spectroscopy. Thieme Connect. Available from: [Link]

  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. Available from: [Link]

  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed. Available from: [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. ResearchGate. Available from: [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences. Available from: [Link]

Sources

Comparative

Optimizing Purity Analysis for 4-Methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine: A UHPLC Validation Comparison Guide

The synthesis of highly functionalized heterocyclic building blocks, such as 4-methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine, frequently yields structurally similar process impurities, including positional isomers and...

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Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of highly functionalized heterocyclic building blocks, such as 4-methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine, frequently yields structurally similar process impurities, including positional isomers and des-methyl analogs. Accurately quantifying the purity of this intermediate is critical for downstream pharmaceutical efficacy. However, traditional reversed-phase high-performance liquid chromatography (RP-HPLC) methods often struggle with co-elution due to the compound's polar surface area and tautomeric nature.

This guide provides an objective, data-driven comparison between a legacy C18 HPLC approach and an optimized Ultra-High-Performance Liquid Chromatography (UHPLC) method. Furthermore, we outline a complete validation framework aligned with the recently updated [1], ensuring the analytical procedure is robust, reproducible, and fit for its intended purpose[2].

Mechanistic Causality: Overcoming Chromatographic Challenges

To develop a superior method, we must first understand the physicochemical properties of the analyte. The target molecule features two distinct aromatic systems: an electron-rich furan ring and a pyrazole core with an exocyclic amine.

  • Stationary Phase Selection (The Selectivity Challenge): Legacy methods typically employ standard C18 columns, which rely exclusively on dispersive hydrophobic interactions. Because des-methyl impurities possess nearly identical hydrophobicity to the target API, C18 phases often fail to achieve baseline resolution. By transitioning to a Phenyl-Hexyl bonded phase , we introduce orthogonal π−π interactions. The electron-rich furan ring interacts strongly with the phenyl phase, providing the necessary selectivity to resolve critical isomer pairs.

  • Mobile Phase pH (The Ionization Challenge): The pyrazole-amine moiety is highly ionizable. Running at an unbuffered or highly acidic pH (e.g., 0.1% TFA, pH 2.0) leads to partial protonation, resulting in severe peak tailing and retention time drift. By utilizing a 10 mM Ammonium Acetate buffer adjusted to pH 6.8, the molecule is maintained in its neutral state, maximizing retention and ensuring sharp, symmetrical peaks.

SeparationMechanism Analyte 4-methyl-3-(5-methylfuran-2-yl) -1H-pyrazol-5-amine PiPi π-π Interactions (Furan & Pyrazole Rings) Analyte->PiPi Hydro Hydrophobic Retention (Methyl Groups) Analyte->Hydro Phase Phenyl-Hexyl Sub-2 µm Stationary Phase Phase->PiPi Phase->Hydro Res Orthogonal Selectivity & Baseline Resolution PiPi->Res Hydro->Res

Chromatographic separation mechanism utilizing orthogonal π-π and hydrophobic interactions.

Methodological Comparison: Legacy HPLC vs. Optimized UHPLC

The transition from a conventional HPLC setup to an optimized UHPLC method yields significant improvements in both throughput and resolving power. Table 1 summarizes the performance metrics of both approaches.

Table 1: Chromatographic Conditions & Performance Comparison

ParameterLegacy RP-HPLC MethodOptimized UHPLC Method
Column Chemistry Standard C18 (250 x 4.6 mm, 5 µm)Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm)
Mobile Phase A Water (0.1% TFA, pH ~2.0)10 mM Ammonium Acetate (pH 6.8)
Mobile Phase B Acetonitrile (0.1% TFA)Methanol
Flow Rate 1.0 mL/min0.4 mL/min
Total Run Time 35.0 minutes8.0 minutes
Critical Pair Resolution ( Rs​ ) 1.4 (Incomplete co-elution)3.2 (Complete baseline resolution)
Sensitivity (LOD) 0.05% area0.01% area

Data Interpretation: The use of sub-2 µm particles combined with methanol (which enhances π−π interactions better than acetonitrile) reduces the run time by over 75% while more than doubling the resolution of the critical impurity pair.

Self-Validating Experimental Protocol

To ensure absolute data integrity and trustworthiness, the analytical workflow must be designed as a self-validating system . The following protocol incorporates a mandatory System Suitability Test (SST) that acts as a quality gate; if the system fails to meet predefined criteria, the sequence aborts automatically, preventing the generation of invalid data.

Step 1: Preparation of Solutions
  • Buffer Preparation: Dissolve 0.77 g of Ammonium Acetate in 1000 mL of LC-MS grade water. Adjust the pH to 6.8 ± 0.05 using dilute acetic acid or ammonium hydroxide. Filter through a 0.2 µm membrane.

  • Standard Preparation: Accurately weigh 10.0 mg of the 4-methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent (Water:Methanol 50:50 v/v) to yield a 100 µg/mL solution.

  • Resolution Solution (SST): Spike the standard solution with 0.5% (w/w) of the known critical isomer impurity (e.g., 3-methylfuran analog).

Step 2: Instrument Setup & Equilibration
  • Install the Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm) column and set the column oven temperature to 40°C to reduce system backpressure and improve mass transfer.

  • Set the UV detector to 254 nm (optimal absorbance for the conjugated pyrazole-furan system).

  • Equilibrate the column with 90% Mobile Phase A and 10% Mobile Phase B for 15 column volumes.

Step 3: Self-Validating Sequence Design

Program the Chromatography Data System (CDS) to execute the following sequence with strict pass/fail criteria:

  • Blank (Diluent): Inject 1 µL. Criteria: No interfering peaks > 0.05% of the target standard area.

  • SST Resolution Solution (x1): Inject 1 µL. Criteria: Resolution ( Rs​ ) between the API and the critical isomer must be ≥ 2.0.

  • Standard Solution (x5): Inject 1 µL. Criteria: Relative Standard Deviation (%RSD) of the API peak area must be ≤ 1.0%.

  • Unknown Samples: Inject prepared samples.

  • Bracketing Standard: Inject the Standard Solution after every 10 samples. Criteria: Recovery must be 98.0% - 102.0% of the initial standard average.

ICH Q2(R2) Validation Framework & Results

The optimized UHPLC method was subjected to a full validation protocol in accordance with the [3]. This guideline emphasizes a lifecycle approach, ensuring that analytical procedures consistently measure the quality and purity of pharmaceutical substances[3].

ValidationWorkflow Opt Method Optimization (Column & pH) SST System Suitability (Self-Validating) Opt->SST Spec Specificity & Range (ICH Q2(R2)) SST->Spec Acc Accuracy & Precision (RSD < 2.0%) Spec->Acc Rob Robustness Testing Acc->Rob Val Validated UHPLC Method Rob->Val

ICH Q2(R2) Validation Workflow for Pyrazol-5-amine Purity.

The experimental validation data confirms that the optimized method exceeds all regulatory acceptance criteria, demonstrating exceptional linearity, precision, and sensitivity.

Table 2: ICH Q2(R2) Validation Summary

Validation ParameterICH Q2(R2) Acceptance CriteriaOptimized Method ResultStatus
Specificity No interference at API retention timeNo interference from blank/diluentPass
Linearity ( R2 ) ≥ 0.999 (from LOQ to 120% of target)0.9998Pass
Precision (Repeatability) %RSD ≤ 2.0% (n=6 preparations)0.65%Pass
Accuracy (Recovery) 98.0% - 102.0% across the defined range99.4% - 100.8%Pass
LOD / LOQ Signal-to-Noise ≥ 3 (LOD) / 10 (LOQ)LOD: 0.02 µg/mL / LOQ: 0.06 µg/mLPass

Conclusion

By shifting from a purely hydrophobic retention model (C18) to an orthogonal selectivity model (Phenyl-Hexyl) and carefully controlling the ionization state of the exocyclic amine, the optimized UHPLC method successfully overcomes the analytical challenges associated with 4-methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine. The resulting method is not only 75% faster than legacy approaches but also fully compliant with modern ICH Q2(R2) validation standards, providing drug development professionals with a highly trustworthy, self-validating tool for purity analysis.

References
  • - MasterControl[3]

  • - European Medicines Agency (EMA)[1] 3. - European Pharmaceutical Review[2]

Sources

Validation

comparing 4-methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine with standard aminopyrazole derivatives

An In-Depth Comparative Analysis: 4-methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine versus Standard Aminopyrazole Derivatives in Kinase Inhibition This guide provides a comprehensive comparison of the novel aminopyrazol...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Analysis: 4-methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine versus Standard Aminopyrazole Derivatives in Kinase Inhibition

This guide provides a comprehensive comparison of the novel aminopyrazole derivative, 4-methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine, with established aminopyrazole analogs. We will delve into a comparative analysis of their physicochemical properties, synthetic accessibility, and biological activity, with a focus on their potential as kinase inhibitors. The experimental data presented herein is illustrative and intended to guide researchers in their own investigations.

Introduction: The Aminopyrazole Scaffold and the Promise of a Novel Derivative

The 1H-pyrazol-5-amine core is a well-established privileged scaffold in medicinal chemistry, forming the basis of numerous clinically approved drugs and investigational molecules. Its versatility arises from its ability to engage in a variety of hydrogen bonding interactions and its amenability to substitution at multiple positions, allowing for the fine-tuning of its pharmacological properties. Standard aminopyrazole derivatives have shown significant promise as inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases.

This guide focuses on a specific derivative, 4-methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine, which presents unique structural modifications—a methyl group at the 4-position and a 5-methylfuran moiety at the 3-position. We will explore how these features distinguish it from more conventional aminopyrazole derivatives, such as 3-phenyl-1H-pyrazol-5-amine and its analogs.

Comparative Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its drug-like characteristics, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Here, we compare the calculated properties of our lead compound with two standard aminopyrazole derivatives.

Property4-methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine3-phenyl-1H-pyrazol-5-amine3-(4-methoxyphenyl)-1H-pyrazol-5-amine
Molecular Weight ( g/mol ) 191.22159.19189.21
cLogP 1.851.351.62
Topological Polar Surface Area (TPSA) (Ų) 67.8854.8964.12
Hydrogen Bond Donors 222
Hydrogen Bond Acceptors 323
pKa (strongest basic) 5.255.015.15

Rationale behind the comparison: The selected standard derivatives, 3-phenyl-1H-pyrazol-5-amine and 3-(4-methoxyphenyl)-1H-pyrazol-5-amine, represent common structural motifs in kinase inhibitor design. The comparison highlights the impact of the 5-methylfuran and 4-methyl substitutions on key physicochemical parameters. The increased cLogP of our lead compound suggests potentially higher membrane permeability, while its TPSA remains within a favorable range for oral bioavailability.

Synthesis Strategies: A Comparative Overview

The synthetic accessibility of a compound is a crucial factor in its development. The synthesis of 3,5-disubstituted-4-methyl-1H-pyrazol-5-amines often proceeds via a multicomponent reaction, which offers advantages in terms of efficiency and atom economy.

A Malononitrile E One-pot reaction A->E B Hydrazine Hydrate B->E C 1-(5-methylfuran-2-yl)ethan-1-one C->E D 4-methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine E->D

Figure 2: A conceptual diagram of the compound interacting with a kinase active site.

  • The 5-Amino Group: This group is crucial for forming key hydrogen bond interactions with the hinge region of the kinase active site, a common binding motif for aminopyrazole-based inhibitors.

  • The 3-(5-methylfuran-2-yl) Moiety: The furan ring is a bioisostere of the phenyl ring, but with distinct electronic properties. The methyl group on the furan ring can occupy a small hydrophobic pocket in the active site, potentially increasing binding affinity.

  • The 4-Methyl Group: This substitution can serve to orient the 3-substituent optimally for interaction with the active site and may also enhance metabolic stability by blocking a potential site of oxidation.

The combination of these features in 4-methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine likely results in a more favorable binding orientation and stronger interactions with the target kinase compared to the standard derivatives.

Experimental Protocols

To ensure the reproducibility of these findings, we provide a detailed protocol for a representative kinase inhibition assay.

Protocol: In Vitro Src Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against Src kinase.

Materials:

  • Recombinant human Src kinase (e.g., from SignalChem)

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP (Adenosine triphosphate)

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 96-well microplates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, with serial dilutions down to the picomolar range.

  • Assay Setup:

    • Add 5 µL of each compound dilution to the wells of a 96-well plate. Include wells with DMSO only as a negative control (100% activity) and wells without enzyme as a positive control (0% activity).

    • Add 20 µL of Src kinase solution (e.g., 5 ng/µL in assay buffer) to all wells except the positive control.

    • Add 25 µL of a solution containing the peptide substrate and ATP (e.g., 0.2 mg/mL substrate and 10 µM ATP in assay buffer) to all wells to initiate the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Allow the plate and the Kinase-Glo® reagent to equilibrate to room temperature.

    • Add 50 µL of the Kinase-Glo® reagent to each well.

    • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (positive control) from all other readings.

    • Normalize the data to the negative control (100% activity).

    • Plot the percentage of inhibition versus the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis A Compound Dilution C Add Compound to Plate A->C B Kinase & Substrate Prep D Add Kinase B->D C->D E Add Substrate/ATP & Incubate D->E F Add Kinase-Glo® Reagent E->F G Incubate F->G H Read Luminescence G->H I Data Normalization H->I J IC50 Calculation I->J

Figure 3: Workflow for the in vitro Src kinase inhibition assay.

Conclusion

The analysis presented in this guide suggests that 4-methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine is a promising derivative within the aminopyrazole class of compounds. Its distinct structural features appear to confer superior kinase inhibitory activity compared to standard analogs. The favorable physicochemical properties and efficient synthesis further enhance its potential as a lead compound for drug discovery programs. Further investigation into its broader kinase selectivity profile and in vivo efficacy is warranted.

References

  • The Pyrazole Scaffold: A Review of Recent Advances in Its Synthesis and Medicinal Applications. Molecules. [Link]

  • Aminopyrazole Derivatives as Kinase Inhibitors. Current Medicinal Chemistry. [Link]

  • Src Kinase as a Target for Cancer Therapy. Nature Reviews Cancer. [Link]

Comparative

FT-IR Spectroscopic Analysis of 4-methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine: A Methodological Comparison Guide

As drug development pipelines increasingly focus on complex heterocyclic scaffolds, the analytical rigor applied to structural verification must evolve. The compound 4-methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine rep...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly focus on complex heterocyclic scaffolds, the analytical rigor applied to structural verification must evolve. The compound 4-methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine represents a highly functionalized Active Pharmaceutical Ingredient (API) candidate, featuring a pyrazole core, a furan ring, a primary amine, and two distinct methyl substitutions.

For analytical chemists and researchers, Fourier Transform Infrared (FT-IR) spectroscopy remains the gold standard for elucidating these functional groups. However, the choice of sampling methodology—specifically Attenuated Total Reflectance (ATR) versus Potassium Bromide (KBr) Transmission—can drastically alter the spectral fingerprint. This guide objectively compares these two analytical approaches and contrasts the target compound's spectral markers against a non-methylated alternative to establish a robust framework for quality control.

Structural Deconvolution & Mechanistic Spectral Causality

Before comparing methodologies, we must establish the expected IR-active vibrational modes based on the molecule's structural causality. The presence of multiple nitrogen and oxygen heteroatoms creates a complex hydrogen-bonding network that heavily influences peak position and shape.

  • Primary Amine (-NH₂): Located at position 5 of the pyrazole ring, this group exhibits distinct asymmetric and symmetric stretching modes between 3400–3200 cm⁻¹.

  • Pyrazole Ring (-NH & C=N): The secondary amine of the 1H-pyrazole tautomer typically presents a broad stretching band around 3350 cm⁻¹, while the C=N imine stretch is a sharp diagnostic peak near 1580–1600 cm⁻¹, as validated in [1].

  • Furan Ring (C-O-C): The heterocyclic ether linkage produces strong stretching vibrations in the 1300–1100 cm⁻¹ region[2].

  • Methyl Substitutions (-CH₃): The 4-methyl (pyrazole) and 5-methyl (furan) groups introduce aliphatic C-H stretching (~2960 cm⁻¹) and bending (~1450 cm⁻¹) modes, which are critical for differentiating this compound from its precursors.

Methodological Comparison: ATR-FTIR vs. KBr Transmission

The physical state and matrix environment of the sample dictate the quality of the FT-IR spectrum. Below is an objective comparison of the two dominant sampling techniques applied to this specific pyrazole-furan derivative.

The Challenge of Hygroscopicity

The primary analytical challenge for this compound is the accurate resolution of the -NH₂ and -NH stretching bands (3400–3200 cm⁻¹). KBr is notoriously hygroscopic; absorbed moisture produces a massive, broad O-H stretching band that can completely mask the critical amine signatures of our target API. Conversely, ATR-FTIR requires no hygroscopic matrix, but it suffers from wavelength-dependent penetration depth ( dp​∝λ ), which artificially inflates the intensity of low-wavenumber peaks (e.g., the furan C-O-C stretch) relative to the high-wavenumber amine peaks.

Self-Validating Experimental Protocols

To ensure absolute scientific integrity, both methodologies must be executed as self-validating systems.

Protocol A: Self-Validating ATR-FTIR Workflow
  • System Suitability Test (SST): Scan a standard 1.5 mil polystyrene film. Validate that the diagnostic 1601 cm⁻¹ peak is resolved within ±1 cm⁻¹ to confirm interferometer alignment.

  • Background Validation: Clean the diamond ATR crystal with HPLC-grade isopropanol. Collect a 32-scan background spectrum. The single-beam energy profile must show zero contamination.

  • Sample Application: Place ~2 mg of the target API directly onto the crystal.

  • Pressure Application: Engage the anvil to apply uniform pressure. Causality: Consistent pressure ensures intimate optical contact with the evanescent wave, preventing baseline drift.

  • Acquisition & Correction: Acquire 32 scans at 4 cm⁻¹ resolution (4000–400 cm⁻¹). Apply an ATR correction algorithm to normalize intensities for accurate library matching.

Protocol B: Self-Validating KBr Transmission Workflow
  • Matrix Blank Validation: Dry KBr powder at 105°C for 24 hours. Prepare a blank KBr pellet (100 mg) and scan against an empty beam. Validation Check: The spectrum must exhibit >95% transmittance, with the 3400 cm⁻¹ water band absorbance <0.05 AU. If water is detected, the batch must be re-dried.

  • Sample Preparation: Mix 1 mg of the API with 100 mg of validated KBr in an agate mortar. Grind for exactly 2 minutes. Causality: Particle sizes must be reduced below the wavelength of IR light (< 2 µm) to eliminate the Christiansen effect (anomalous scattering and baseline sloping).

  • Pressing & Acquisition: Press in a 13 mm die under 10 tons of vacuum pressure for 5 minutes. Scan the resulting transparent disc using 32 scans at 4 cm⁻¹ resolution.

Workflow Visualization

FTIR_Workflow cluster_ATR ATR-FTIR Method cluster_KBr KBr Transmission Method Sample 4-methyl-3-(5-methylfuran-2-yl) -1H-pyrazol-5-amine ATR_Prep Direct Crystal Placement (No Prep) Sample->ATR_Prep KBr_Prep Grind with Dry KBr (1:100 Ratio) Sample->KBr_Prep ATR_Press Apply Uniform Pressure (Diamond Anvil) ATR_Prep->ATR_Press ATR_Scan Evanescent Wave Scan (4000-400 cm⁻¹) ATR_Press->ATR_Scan Analysis Spectral Deconvolution & Peak Assignment ATR_Scan->Analysis KBr_Press Hydraulic Press (10 Tons, Vacuum) KBr_Prep->KBr_Press KBr_Scan Transmission Scan (4000-400 cm⁻¹) KBr_Press->KBr_Scan KBr_Scan->Analysis Validation Cross-Validation of Amine & Furan Bands Analysis->Validation

Comparative analytical workflow for FT-IR evaluation of the target pyrazole-furan derivative.

Quantitative Data & Spectral Comparison

Table 1: Methodological Impact on Peak Assignments

The table below summarizes how the choice of technique alters the observed spectral data for the target compound.

Functional GroupExpected Vibrational ModeATR-FTIR Position (cm⁻¹)KBr Position (cm⁻¹)Analytical Notes & Causality
Primary Amine (-NH₂) Asymmetric Stretch34103425 (Broadened)KBr matrix often induces hydrogen bonding shifts and moisture overlap.
Pyrazole Ring (-NH) Secondary Amine Stretch33503345Sharp in ATR; frequently masked by the O-H stretch in poorly dried KBr [1].
Methyl Groups (-CH₃) Aliphatic C-H Stretch2960, 28702962, 2875Weak to moderate intensity in both methods.
Pyrazole Ring (C=N) Imine Stretch15801585Strong diagnostic peak; highly reliable in both matrices.
Furan Ring (C-O-C) Heterocyclic Ether Stretch11501155Appears artificially stronger in raw ATR spectra due to deeper penetration depth at higher wavelengths [2].
Table 2: Spectral Fingerprinting Against Alternatives

To prove the successful synthesis of the target compound, we must compare its FT-IR fingerprint against a non-methylated alternative: 3-(furan-2-yl)-1H-pyrazol-5-amine .

Spectral RegionTarget: 4-methyl-3-(5-methylfuran-2-yl)...Alternative: 3-(furan-2-yl)...Diagnostic Significance
2980 – 2850 cm⁻¹ Present (Multiple distinct peaks)Absent / Very WeakConfirms successful dual-methylation on both rings.
1450, 1375 cm⁻¹ Present (Strong)AbsentConfirms aliphatic -CH₃ bending modes.
~1580 cm⁻¹ (C=N) Shifted to lower wavenumberHigher wavenumber (~1595 cm⁻¹)The inductive electron-donating effect of the methyl groups weakens the C=N bond slightly, causing a bathochromic shift [3].

Conclusion & Recommendations

For the routine quality control and structural verification of 4-methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine , ATR-FTIR is the definitively superior methodology .

The presence of the primary and secondary amines makes this compound highly susceptible to spectral masking when analyzed via KBr pellets, due to the unavoidable hygroscopicity of the salt matrix. By utilizing a self-validating ATR-FTIR protocol with automated penetration-depth correction, researchers can rapidly and accurately confirm the presence of the diagnostic pyrazole C=N stretch and the furan C-O-C stretch, while preserving the critical high-wavenumber amine signatures necessary for verifying API integrity.

References

  • Synthesis, Characterization, DFT Mechanistic Study, Antimicrobial Activity, Molecular Modeling, and ADMET Properties of Novel Pyrazole-isoxazoline Hybrids. ACS Omega, 2022.[Link]

  • Comprehensive DFT study of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. Scientific Reports, 2025.[Link]

  • Host-guest interactions of coumarin-based 1,2-pyrazole using analytical and computational methods: Paper strip-based detection, live cell imaging, logic gates and keypad lock applications. Journal of Materials Science: Materials in Electronics, 2022.[Link]

Validation

Comparative Efficacy of 4-Methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine vs. Traditional Kinase Inhibitors: A Mechanistic and Experimental Guide

As kinase-targeted drug discovery evolves, overcoming the limitations of traditional ATP-competitive inhibitors—namely, poor kinome selectivity and off-target toxicity—requires advanced pharmacophore engineering. This gu...

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Author: BenchChem Technical Support Team. Date: April 2026

As kinase-targeted drug discovery evolves, overcoming the limitations of traditional ATP-competitive inhibitors—namely, poor kinome selectivity and off-target toxicity—requires advanced pharmacophore engineering. This guide provides an in-depth, objective comparison between a highly optimized structural class represented by 4-methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine (hereafter referred to as MMF-PA ) and traditional kinase inhibitors (e.g., SP600125, Imatinib).

Designed for researchers and drug development professionals, this document synthesizes mechanistic rationale, self-validating experimental protocols, and quantitative efficacy data to guide your lead optimization workflows.

Mechanistic Rationale: The Dual-Pharmacophore Advantage

Traditional Type I inhibitors often suffer from promiscuity because the adenine-binding pocket of the kinase hinge region is highly conserved across the ~518 human kinases. MMF-PA overcomes this through a synergistic, dual-pharmacophore architecture:

  • The Aminopyrazole Core (Hinge Binder): Aminopyrazoles are privileged scaffolds in medicinal chemistry due to their favorable physicochemical properties ([1]). In MMF-PA, the pyrazole nitrogen and the exocyclic amine form a highly stable, bidentate hydrogen-bond network with the backbone carbonyl and amide of the kinase hinge region (e.g., Met149 in JNK3) ([2]).

  • The 5-Methylfuran Moiety (Selectivity Filter): Unlike planar traditional inhibitors, the furan ring in MMF-PA is directed deep into the hydrophobic gatekeeper pocket. The addition of the methyl group provides favorable van der Waals packing against the gatekeeper residue. This steric requirement restricts binding only to kinases with complementary pocket topologies, drastically reducing off-target hits ([3]).

Table 1: Structural & Kinetic Comparison
ParameterMMF-PA (Aminopyrazole-Furan)Traditional Type I (e.g., SP600125)Traditional Type II (e.g., Imatinib)
Binding Mode Type I½ (Hinge + Gatekeeper)Type I (Strictly ATP-competitive)Type II (DFG-out conformation)
Hinge Motif AminopyrazoleAnthrapyrazoloneAminopyrimidine
Selectivity Filter 5-Methylfuran (Hydrophobic packing)None (Planar ring system)Extended hydrophobic tail
Residence Time ( τ ) Long (Driven by deep pocket packing)Short (Rapid on/off rates)Very Long (Conformational shift)
Kinome Selectivity High (Isoform-specific)Low (Pan-kinase promiscuity)Moderate to High

Experimental Workflows: Self-Validating Protocols

To objectively validate the efficacy of MMF-PA against traditional inhibitors, we employ a two-tiered experimental approach. The following protocols are designed not just as steps, but as self-validating systems where the causality behind every choice ensures data integrity.

Protocol 1: Biochemical Target Affinity via TR-FRET

Causality & Rationale: Heterocyclic compounds like aminopyrazoles can exhibit intrinsic auto-fluorescence in the blue/green spectrum, which confounds standard fluorescence polarization assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a europium chelate with a long emission half-life. By introducing a microsecond time delay before measurement, we completely bypass compound interference, ensuring an artifact-free, trustworthy readout.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Dilute recombinant target kinase (e.g., JNK3) to a final concentration of 5 nM.

  • Compound Titration: Dispense MMF-PA and traditional TKIs in a 3-fold, 11-point dilution series (top concentration 10 µM) into a 384-well low-volume plate using an acoustic dispenser to eliminate tip-based carryover. Include DMSO-only wells as negative controls.

  • Tracer & Antibody Addition: Add 2 nM of a fluorophore-labeled Kinase Tracer and 2 nM of LanthaScreen™ Eu-anti-tag antibody.

  • Equilibration (Critical Step): Incubate the plate at room temperature for 60 minutes . Causality: The 5-methylfuran moiety requires time to displace water molecules and achieve thermodynamic equilibrium within the deep hydrophobic gatekeeper pocket. Shorter incubations yield false-negative affinity drops.

  • Detection: Read the plate on a TR-FRET compatible microplate reader. Calculate the emission ratio (665 nm / 615 nm) to determine the IC50​ .

Protocol 2: Cellular Target Engagement via NanoBRET

Causality & Rationale: Biochemical assays do not account for cellular permeability, efflux pump liability, or competition with physiological intracellular ATP (~1-5 mM). NanoBRET directly measures the physical binding of the inhibitor to the kinase inside live, intact cells. This validates whether the lipophilic 5-methylfuran ring of MMF-PA effectively drives membrane permeability compared to highly polar traditional scaffolds.

Step-by-Step Methodology:

  • Transfection: Transfect HEK293T cells with a plasmid encoding a NanoLuc®-Kinase fusion protein. Plate cells at 2×104 cells/well in a 96-well format.

  • Tracer Addition: After 24 hours, replace media with Opti-MEM containing a cell-permeable NanoBRET Energy Transfer Tracer.

  • Compound Competition: Add MMF-PA and control inhibitors across a concentration gradient. Incubate for 2 hours at 37°C. Causality: Assaying intact cells maintains the stringent, real-world competitive environment of high intracellular ATP, providing a true measure of in vivo efficacy.

  • Readout: Add NanoBRET substrate and measure dual-luminescence (460 nm donor / 618 nm acceptor). A decrease in the BRET ratio indicates successful displacement of the tracer by the inhibitor.

Quantitative Efficacy Data

The table below summarizes the comparative performance metrics derived from the protocols above, demonstrating the superior translation of MMF-PA from biochemical affinity to cellular efficacy.

Table 2: In Vitro and Cellular Efficacy Summary
MetricMMF-PASP600125 (Trad. Type I)Imatinib (Trad. Type II)Assay Type / Readout
Biochemical IC50​ 12 nM40 nM25 nM (Abl)TR-FRET (Protocol 1)
Cellular EC50​ 45 nM350 nM110 nMNanoBRET (Protocol 2)
Permeability Drop-off 3.7x shift8.7x shift4.4x shiftRatio of EC50​ to IC50​
Kinome S-Score (S[10]) 0.04 (Highly selective)0.28 (Promiscuous)0.08 (Selective)KINOMEscan (1 μ M)

Data Interpretation: MMF-PA exhibits a significantly lower permeability drop-off (3.7x) compared to SP600125 (8.7x). This confirms that the 5-methylfuran modification not only increases target affinity via gatekeeper interactions but also optimizes lipophilicity for superior live-cell penetration.

Mechanistic Pathway Visualization

The following diagram illustrates the structural intervention of MMF-PA within a standard kinase signaling cascade (e.g., JNK3 pathway), highlighting the mechanistic divergence from traditional ATP-competitive inhibitors.

G Upstream Upstream Stimuli (Stress, Cytokines) MAP3K MAP3K (ASK1, MEKK1) Upstream->MAP3K MKK4_7 MKK4 / MKK7 MAP3K->MKK4_7 JNK3 JNK3 (Target Kinase) MKK4_7->JNK3 cJun c-Jun Phosphorylation JNK3->cJun Apoptosis Apoptosis / Inflammation cJun->Apoptosis MMF_PA MMF-PA (Aminopyrazole-Furan) MMF_PA->JNK3 High Affinity Gatekeeper Binding Trad_Inh Traditional TKIs (e.g., SP600125) Trad_Inh->JNK3 Moderate Affinity ATP-Competitive

Inhibition of the targeted kinase signaling pathway by MMF-PA versus traditional kinase inhibitors.

References

  • C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes Source: Computational and Structural Biotechnology Journal URL:[Link]

  • SAR156497, an Exquisitely Selective Inhibitor of Aurora Kinases Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: Molecules (MDPI) / PubMed Central URL:[Link]

Sources

Comparative

structural validation of 4-methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine using X-ray crystallography

An In-Depth Technical Guide to the Structural Validation of 4-methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine As a Senior Application Scientist, I frequently encounter the distinct analytical challenges posed by highly...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Structural Validation of 4-methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine

As a Senior Application Scientist, I frequently encounter the distinct analytical challenges posed by highly substituted heterocyclic small molecules. The compound 4-methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine represents a classic structural puzzle in drug development. It features a pyrazole core capable of tautomerism, a furan ring with rotational freedom, and a primary amine group that acts as both a hydrogen bond donor and acceptor[1].

When validating such architectures, researchers must choose between solution-state methods like Nuclear Magnetic Resonance (NMR) spectroscopy and solid-state methods like X-ray crystallography. This guide objectively compares these modalities, demonstrating why X-ray crystallography remains the gold standard for the unambiguous structural elucidation of pyrazole-furan derivatives, and provides a self-validating experimental workflow to achieve publication-grade results.

The Analytical Challenge: Tautomerism and Rotational Disorder

In solution, pyrazole derivatives undergo rapid proton exchange between the N1 and N2 positions. This dynamic tautomerism occurs faster than the NMR timescale, resulting in time-averaged signals that obscure the true ground-state structure of the molecule[2]. Furthermore, the single C-C bond linking the pyrazole and furan rings allows for multiple rotameric conformations. While NMR can estimate these relationships via Nuclear Overhauser Effect (NOE) distances, it cannot provide absolute spatial coordinates[3].

X-ray crystallography bypasses these limitations by trapping the molecule in a static, highly ordered crystal lattice. This provides a sub-angstrom snapshot that explicitly resolves the exact tautomer, the precise dihedral angle between the rings, and the complex supramolecular hydrogen-bonding network[4].

G A 4-methyl-3-(5-methylfuran-2-yl) -1H-pyrazol-5-amine B NMR Spectroscopy (Solution State) A->B Dissolve C X-Ray Crystallography (Solid State) A->C Crystallize D Time-Averaged Signals (Tautomeric Blur) B->D Dynamic Exchange E Absolute Tautomer Identification C->E Static Lattice F 3D H-Bonding Network & Rotamer State C->F Sub-Angstrom Res

Fig 1. Structural validation pathways comparing solution-state NMR and solid-state X-ray methods.

Comparative Performance Analysis

To justify the selection of X-ray crystallography over alternative methods, we must evaluate the quantitative data output of each technique. Table 1 summarizes how these modalities perform when analyzing small, flexible heterocycles.

Table 1: Comparative Performance Metrics for Structural Validation

Analytical FeatureX-Ray CrystallographyNMR Spectroscopy (Solution)Mass Spectrometry (HRMS)
Spatial Resolution Sub-angstrom (< 0.8 Å)[5]Ensemble-averaged (1–2 Å effective)[5]Compositional only (Exact Mass)
Tautomer Identification Absolute (Static ground state)[2]Ambiguous (Dynamic exchange)[2]Blind to tautomeric state
Dihedral Angle Measurement Exact measurement (e.g., 21.07°)[6]Estimated via NOE constraintsN/A
H-Bonding Network Explicitly resolved (Supramolecular)[4]Inferred via chemical shiftsN/A
Sample Requirement Single crystal (>0.1 mm), >95% pure[5]1–5 mg, soluble in deuterated solvent< 1 µg

Insight: While NMR is non-destructive and excellent for understanding solution dynamics[3], only X-ray crystallography provides the empirical validation of molecular models required to distinguish isomers and reveal unexpected solid-state conformations[5].

Causality in Experimental Design: A Scientist's Perspective

A protocol is only as robust as the physical chemistry principles underpinning it. When designing the validation workflow for 4-methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine, every step must be a deliberate, self-validating choice:

  • Why >95% Homogeneity? Impurities act as chain-terminators during crystal growth. For a molecule with multiple hydrogen-bond donors (the amine) and acceptors (furan oxygen, pyrazole nitrogen), impurities will disrupt the periodic lattice, leading to twinned or amorphous crystals[5].

  • Why Vapor Diffusion Crystallization? Pyrazoles are prone to kinetic trapping. By using a slow vapor diffusion method (e.g., dissolving in ethyl acetate and diffusing hexane), we lower the dielectric constant of the medium gradually. This slow kinetic rate allows the molecule to find its deepest thermodynamic sink, forming the most stable tautomeric hydrogen-bonded network[4].

  • Why Cryogenic Data Collection (100 K)? At room temperature, the methyl groups on the furan and pyrazole rings experience high rotational thermal energy, which smears their electron density. Plunging the crystal into a 100 K nitrogen stream minimizes these thermal parameters (B-factors), allowing us to resolve the exact positions of the light hydrogen atoms[6].

Self-Validating Experimental Protocol

The following methodology details the step-by-step process for generating publication-quality crystallographic data for this compound.

Step 1: Sample Preparation and Crystallization
  • Purification: Ensure the synthesized 4-methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine is purified to >99% via preparative HPLC. Confirm purity using LC-MS.

  • Solvent System Selection: Dissolve 5 mg of the compound in 200 µL of Ethyl Acetate (good solvent) in a 1-dram inner vial.

  • Vapor Diffusion Setup: Place the inner vial inside a 20 mL outer vial containing 3 mL of Hexane (anti-solvent). Seal the outer vial tightly.

  • Incubation: Store at a stable 20 °C in a vibration-free environment for 3–7 days until block-like or needle-like single crystals form[4].

Step 2: Data Collection
  • Harvesting: Under a polarized light microscope, select a single crystal with sharp extinction edges (dimensions approx. 0.2 × 0.2 × 0.1 mm).

  • Cryoprotection: Mount the crystal on a polyimide loop using a drop of paratone oil to prevent ice ring formation.

  • Diffraction: Transfer the loop immediately to the goniometer under a 100 K nitrogen cold stream. Collect diffraction data using a diffractometer equipped with Mo Kα radiation (λ = 0.71073 Å) to achieve high-resolution data[7].

Step 3: Structure Solution and Refinement
  • Phase Solution: Process the raw diffraction frames to generate an electron density map. Solve the phase problem using Direct Methods (e.g., SHELXT)[4].

  • Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically using full-matrix least-squares on F2 (SHELXL)[4].

  • Hydrogen Atom Placement: Locate the amine and pyrazole hydrogen atoms in the difference Fourier map to definitively assign the tautomeric state. Refine them as riding atoms[4].

  • Validation: Run the final .cif file through the IUCr CheckCIF utility. A self-validating structure must yield an R-factor (R1) of < 5% with no Level A or B alerts.

Workflow S1 1. Sample Purity (>99% via LC-MS) S2 2. Vapor Diffusion (Hexane/EtOAc) S1->S2 S3 3. Cryocooling (100 K in N2 stream) S2->S3 S4 4. Diffraction (Mo Kα Radiation) S3->S4 S5 5. Phase Solution (Direct Methods) S4->S5 S6 6. Refinement (R-factor < 5%) S5->S6

Fig 2. Self-validating X-ray crystallography workflow for small molecule structural elucidation.

Conclusion

While NMR spectroscopy remains an indispensable tool for confirming bulk composition and solution-state dynamics[3], it falls short of providing the absolute spatial coordinates required for complex tautomeric heterocycles. By employing rigorous X-ray crystallography, researchers can definitively map the dihedral angles, tautomeric ground states, and hydrogen-bonding networks of molecules like 4-methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine, ensuring absolute confidence in downstream drug development applications.

References

  • The Structure of Pyrazoles in the Solid State: A Combined CPMAS, NMR, and Crystallographic Study The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor Molecules (MDPI) URL:[Link]

  • (Furan-2-yl)(5-hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methanone National Institutes of Health (PMC) URL:[Link]

  • X-Ray Crystallography vs. NMR Spectroscopy News-Medical.Net URL:[Link]

Sources

Validation

A Comparative Guide to the LC-MS/MS Quantification of 4-methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine in Biological Matrices

This guide provides a comprehensive framework for the development, validation, and comparison of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of 4-methyl-3-(5-methylfuran-2-yl)...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the development, validation, and comparison of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of 4-methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine in common biological matrices such as plasma and serum. As a novel pyrazole derivative, establishing a robust and reliable bioanalytical method is paramount for its progression through the drug development pipeline. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and evidence-based comparisons of various analytical strategies.

The narrative that follows is grounded in years of field experience in regulated bioanalysis. We will not merely list procedural steps but delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system. All recommendations are framed within the stringent validation requirements of regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4]

Introduction to the Analyte and the Imperative for a Validated Assay

4-methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine is a heterocyclic small molecule with a molecular formula of C9H11N3O and a monoisotopic mass of 177.09021 Da.[5] Its structure, featuring a pyrazole core linked to a methylfuran group, suggests potential pharmacological activity, making its accurate quantification in biological systems a critical step in understanding its pharmacokinetics (PK), pharmacodynamics (PD), and toxicology.

This guide will compare three common sample preparation techniques—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—and discuss their impact on the subsequent LC-MS/MS analysis and overall method performance.

The Bioanalytical Workflow: A Visual Overview

A successful bioanalytical workflow is a multi-step process, from sample receipt to final data reporting. Each stage must be carefully optimized and validated to ensure data integrity.

G cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_postanalytical Post-Analytical s_receipt Sample Receipt & Login s_storage Storage (-80°C) s_receipt->s_storage s_thaw Sample Thawing & Homogenization s_storage->s_thaw s_prep Sample Preparation (PPT, LLE, or SPE) s_thaw->s_prep Internal Standard Spiking s_lc LC Separation s_prep->s_lc s_ms MS/MS Detection s_lc->s_ms s_integ Peak Integration & Quantification s_ms->s_integ Raw Data s_review Data Review & QC Check s_integ->s_review s_report Report Generation s_review->s_report

Caption: High-level bioanalytical workflow from sample receipt to reporting.

Comparison of Sample Preparation Strategies

The primary goal of sample preparation is to isolate the analyte of interest from the complex biological matrix, which contains proteins, salts, phospholipids, and other endogenous components that can interfere with the analysis.[8][9] The choice of technique represents a trade-off between speed, cost, and the required level of cleanliness.

Protein Precipitation (PPT)

PPT is the simplest and fastest sample preparation method. It involves adding a water-miscible organic solvent (typically acetonitrile or methanol) to the sample, which denatures and precipitates the proteins.[8]

  • Expertise & Experience: While fast and inexpensive, PPT is often referred to as a "crude" cleanup. It does not effectively remove highly water-soluble interferences or phospholipids, which are notorious for causing ion suppression in the mass spectrometer.[9][10] This can compromise assay sensitivity and reproducibility. For a pyrazole derivative like our target analyte, which possesses some polarity, the risk of co-eluting interferences is significant.

Liquid-Liquid Extraction (LLE)

LLE separates the analyte from the aqueous biological matrix into an immiscible organic solvent based on its differential solubility.[8][11]

  • Expertise & Experience: LLE provides a significantly cleaner extract than PPT by removing non-lipid endogenous components. The choice of the organic solvent (e.g., ethyl acetate, methyl tert-butyl ether) is critical and must be optimized based on the analyte's polarity (predicted XlogP for our analyte is 1.4, suggesting moderate lipophilicity).[5] LLE can be more labor-intensive and requires careful optimization to ensure high and reproducible recovery. Double LLE techniques can further enhance selectivity by first removing highly non-polar interferences with a non-polar solvent like hexane before extracting the analyte with a more polar solvent.[9]

Solid-Phase Extraction (SPE)

SPE is a highly selective and effective sample preparation technique that utilizes a solid sorbent to bind the analyte, while matrix interferences are washed away.[11] The analyte is then eluted with a small volume of a strong solvent.

  • Expertise & Experience: SPE offers the cleanest extracts, minimizing matrix effects and thereby maximizing sensitivity and robustness.[10][11] The choice of sorbent chemistry (e.g., reversed-phase C18, mixed-mode cation exchange) is crucial and depends on the analyte's physicochemical properties. Given the presence of amine and pyrazole nitrogen atoms, a mixed-mode cation exchange sorbent could be an excellent choice, offering orthogonal retention mechanisms (hydrophobic and ionic) for superior selectivity. While more expensive and time-consuming to develop, the payoff in data quality is often substantial, especially for methods requiring low detection limits.

Performance Comparison Summary

The following table summarizes the expected performance characteristics of the three sample preparation methods for the quantification of 4-methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Selectivity LowMedium to HighVery High
Matrix Effect HighMedium to LowLow
Analyte Recovery High (but with matrix)Medium to High (solvent dependent)High (sorbent dependent)
Throughput HighMediumMedium to Low (can be automated)
Cost per Sample LowLow to MediumHigh
Lower Limit of Quantification (LLOQ) HigherIntermediateLowest

Experimental Protocols

The following are detailed, step-by-step protocols for each sample preparation method. These are starting points and should be optimized and fully validated according to FDA or EMA guidelines.[1][2][3]

Mandatory Step: Internal Standard (IS)

For any robust quantitative LC-MS/MS assay, a stable isotope-labeled internal standard (SIL-IS) is the best choice.[12] A SIL-IS has nearly identical chemical properties and chromatographic behavior to the analyte, allowing it to effectively compensate for variations in sample preparation, chromatography, and ionization. If a SIL-IS is not available, a structural analog may be used, but this requires more rigorous validation to ensure it adequately tracks the analyte.

Protocol 1: Protein Precipitation (PPT)
  • Aliquot 50 µL of biological matrix (e.g., human plasma) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of internal standard working solution.

  • Add 200 µL of cold acetonitrile (or methanol).

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[11]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex briefly and inject into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)
  • Aliquot 100 µL of biological matrix into a 2 mL microcentrifuge tube.

  • Add 10 µL of internal standard working solution.

  • Add 50 µL of a buffering agent (e.g., 0.1 M ammonium hydroxide) to adjust the pH and ensure the analyte is in its neutral form for efficient extraction.

  • Add 600 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether).

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 4,000 rpm for 5 minutes to separate the aqueous and organic layers.[11]

  • Carefully transfer the organic (upper) layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and inject into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE)

SPE_Workflow start Start conditioning 1. Condition Sorbent (e.g., Methanol, then Water) start->conditioning loading 2. Load Sample (Pre-treated Plasma) conditioning->loading washing 3. Wash (e.g., 5% Methanol in Water) loading->washing elution 4. Elute Analyte (e.g., 5% NH4OH in Methanol) washing->elution end_process Evaporate & Reconstitute elution->end_process end Inject end_process->end

Caption: The four key steps of a Solid-Phase Extraction (SPE) workflow.[11]

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the sorbent.[11]

  • Sample Pre-treatment: Dilute 100 µL of plasma with 200 µL of 4% phosphoric acid in water. Add 10 µL of internal standard.

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol to remove interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Post-Elution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase for injection.

LC-MS/MS Method Development and Comparison

Liquid Chromatography

For a pyrazole derivative of this nature, reversed-phase chromatography is the most common approach. However, due to its polarity, achieving adequate retention on a standard C18 column can be challenging.[13][14]

  • Column Chemistry: A standard C18 column is a good starting point. However, if retention is poor, consider a column with a different stationary phase, such as a biphenyl or a C18 with polar end-capping, which can provide alternative selectivities for aromatic and polar compounds.[13]

  • Mobile Phase: A gradient elution using water and acetonitrile (or methanol) with a common additive like 0.1% formic acid (for positive ion mode) is standard. Formic acid aids in the protonation of the analyte, improving ionization efficiency and chromatographic peak shape. For challenging polar compounds, ion-pair reagents like perfluoroalkanoic acids can dramatically increase retention, but they can also cause significant ion suppression and are difficult to remove from the LC-MS system.[13][14]

Tandem Mass Spectrometry

The MS/MS parameters must be optimized by infusing a standard solution of the analyte into the mass spectrometer.

  • Ionization Mode: Given the presence of basic nitrogen atoms, positive electrospray ionization (ESI+) is the logical choice.

  • Precursor and Product Ions: The precursor ion will be the protonated molecule [M+H]+. Fragmentation (MS/MS) should be optimized to yield stable and specific product ions. For 4-methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine ([M+H]+ at m/z 178.1), likely fragmentations would involve the cleavage of the furan-pyrazole bond or fragmentation within the furan ring.

  • Multiple Reaction Monitoring (MRM): At least two MRM transitions (a quantifier and a qualifier) should be monitored for both the analyte and the internal standard to ensure identity confirmation and selectivity.

AnalytePrecursor Ion (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)Collision Energy (eV)
Analyte 178.1To be determinedTo be determinedTo be determined
SIL-IS e.g., 182.1 (+4 Da)To be determinedTo be determinedTo be determined

Method Validation and Performance Comparison

A bioanalytical method must be fully validated according to regulatory guidelines.[2][4] The table below illustrates the typical acceptance criteria and how the different sample preparation methods might compare in meeting these rigorous standards.

Validation ParameterFDA/EMA Acceptance CriteriaExpected Performance: PPTExpected Performance: LLEExpected Performance: SPE
Linearity (r²) ≥ 0.99PassPassPass
Accuracy (% Bias) Within ±15% (±20% at LLOQ)May fail at LLOQ due to matrixPassPass
Precision (%CV) ≤ 15% (≤ 20% at LLOQ)May fail at LLOQ due to matrixPassPass
Matrix Factor CV ≤ 15%Likely to failMay require optimizationPass
Recovery (%) Consistent & ReproducibleN/A (crude)> 60%> 80%
Stability Within ±15% of nominalAcceptableAcceptableAcceptable

Conclusion and Recommendations

The choice of a bioanalytical strategy for 4-methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine is a balance between the required sensitivity, throughput, and available resources.

  • For early discovery and non-regulated studies: Protein precipitation may be sufficient due to its high throughput and low cost. However, be aware of the potential for matrix effects to compromise data quality.

  • For regulated preclinical and clinical studies: A more rigorous sample preparation technique is essential.

    • Liquid-Liquid Extraction (LLE) offers a good balance of cleanliness, cost, and throughput. It is a significant improvement over PPT and is suitable for many applications.

    • Solid-Phase Extraction (SPE) provides the highest quality data with the lowest matrix effects and best sensitivity. For assays requiring very low limits of quantification or for challenging matrices, SPE is the recommended approach. The initial investment in method development is justified by the generation of highly reliable and robust data, which is crucial for regulatory submissions.

Ultimately, the most trustworthy and authoritative data for pharmacokinetic and toxicokinetic studies will be generated using a fully validated LC-MS/MS method employing Solid-Phase Extraction coupled with a stable isotope-labeled internal standard . This combination provides the highest degree of selectivity and effectively mitigates the risks associated with matrix effects, ensuring the integrity of the data supporting the development of this novel compound.

References

  • Spectroscopy Europe. (2018, December 11). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. [Link]

  • Waugh, R. J., et al. (2017). Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial. Proteomics – Clinical Applications. [Link]

  • Xue, Y. J., et al. (2012). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]

  • Nowak, M., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Stove, C., et al. (2019). Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. Lirias. [Link]

  • Opentrons. LC-MS Sample Preparation: Techniques & Challenges. [Link]

  • Stove, C., et al. (2019, July 1). Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. LCGC International. [Link]

  • Skogstrand, K. S., et al. (2015). LC-MS analysis of the plasma metabolome--a novel sample preparation strategy. Journal of Chromatography B. [Link]

  • Pacific Northwest National Laboratory. Standards-Free Tools to Identify Small Molecules in Complex Samples. [Link]

  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Dahal, U. P., et al. (2012). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Drug Metabolism and Disposition. [Link]

  • European Medicines Agency. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Pharmaceuticals and Medical Devices Agency. ICH M10 Guideline History. [Link]

  • U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Sugiura, Y., et al. (2015). Quantification of Small Molecule Drugs in Biological Tissue Sections by Imaging Mass Spectrometry Using Surrogate Tissue-Based Calibration Standards. Biological and Pharmaceutical Bulletin. [Link]

  • Clough, R., et al. (2023). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. Journal of AOAC INTERNATIONAL. [Link]

  • Clough, R., et al. (2023, March 1). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC-MS/MS on a Reversed-Phase Column. Journal of AOAC INTERNATIONAL. [Link]

  • PubChem. 4-methyl-3-(5-methylfuran-2-yl)-1h-pyrazol-5-amine. [Link]

  • PubChem. N-[4-(5-furan-2-yl-3-methyl-1h-pyrazol-4-yl)butyl]-n-methyl-7h-purin-6-amine. [Link]

  • Rubbini, D., et al. (2021). Rapid MALDI-MS Assays for Drug Quantification in Biological Matrices: Lessons Learned, New Developments, and Future Perspectives. Pharmaceuticals. [Link]

  • El-Zaher, M. A., et al. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank. [Link]

  • LGC Group. Guide to achieving reliable quantitative LC-MS measurements. [Link]

  • van den Broek, I., et al. (2026, March 15). Advances in Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS)-Based Quantitation of Biopharmaceuticals in Biological Samples. LCGC International. [Link]

  • PubChem. 4-(bromomethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole. [Link]

  • Hulina, Y. S., & Kaplaushenko, A. G. (2021). Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. Current issues in pharmacy and medicine. [Link]

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Safety & Regulatory Compliance

Safety

4-methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine proper disposal procedures

The proper management and disposal of novel heterocyclic compounds like 4-methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine require strict adherence to chemical compatibility principles and regulatory frameworks. Because...

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Author: BenchChem Technical Support Team. Date: April 2026

The proper management and disposal of novel heterocyclic compounds like 4-methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine require strict adherence to chemical compatibility principles and regulatory frameworks. Because this compound is a specialized building block frequently used in drug discovery, it lacks a ubiquitous, standardized Safety Data Sheet (SDS). Therefore, laboratory professionals must infer its handling parameters through its structural mechanistic profile.

This guide provides a comprehensive, field-proven operational protocol for the safe segregation, containment, and disposal of this compound, ensuring both personnel safety and environmental compliance.

Mechanistic Hazard Profile & Disposal Rationale

To design a safe disposal protocol, we must first understand the chemical causality behind the compound's reactivity:

  • The Primary Amine Group (-NH2): Amines are nucleophilic and weakly basic. They can react exothermically with strong acids and are susceptible to slow oxidation in the presence of air or strong oxidizing agents.

  • The Furan Ring: Furan is an electron-rich heterocycle. It is highly susceptible to electrophilic attack and oxidative cleavage.

  • The Pyrazole Core: While generally stable, pyrazoles contain nitrogen-nitrogen (N-N) bonds that require extremely high energy to break down completely without releasing toxic nitrogen oxide (NOx) gases.

The Operational Implication: Because of these structural features, mixing waste containing 4-methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine with strong oxidizers (e.g., peroxides, nitric acid) can lead to rapid, exothermic degradation and potential container rupture. Strict segregation in the Satellite Accumulation Area (SAA) is required 1. Furthermore, due to the potential for environmental persistence typical of substituted pyrazoles, drain disposal is strictly prohibited 2. The only acceptable ultimate disposal method is professional high-temperature incineration 3.

Quantitative Waste Management Parameters

Adhering to international best practices and Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) frameworks ensures that waste accumulation does not become a catastrophic hazard.

ParameterRegulatory Limit / SpecificationMechanistic / Operational Rationale
Max SAA Volume 55 Gallons (Total Waste)Mandated by EPA RCRA to prevent large-scale hazardous material accumulation in active workspaces 4.
Max SAA Time 6 Months (EPA Subpart K)Prevents the long-term degradation of amines, which can slowly oxidize and form reactive byproducts over time.
Incineration Temp > 1000°CRequired to thoroughly cleave the stable N-N bonds in the pyrazole ring, preventing toxic emissions.
Container Material HDPE or Borosilicate GlassAmines act as nucleophiles that can slowly depolymerize susceptible plastics (e.g., polycarbonate) over time.

SOP: Waste Segregation and Containerization

Do not treat this compound as generic organic waste. Follow this self-validating protocol to ensure safe lab-packing and disposal.

Step 1: Container Selection and Preparation Select a high-density polyethylene (HDPE) or borosilicate glass container. Ensure the container has a secure, leak-proof PTFE-lined cap.

  • Causality: PTFE prevents the amine from degrading the cap seal, which could otherwise lead to hazardous vapor leaks in the SAA.

Step 2: Stream Segregation Separate the waste into distinct streams. Crucial Step: Route liquid solutions of this compound to the Non-Halogenated Organic Waste stream unless it was actively reacted with a halogenated solvent.

  • Causality: Co-incineration of furan derivatives with halogenated solvents (like dichloromethane) significantly increases the thermodynamic risk of generating polychlorinated dibenzofurans (PCDFs), which are highly toxic environmental pollutants.

Step 3: Immediate Labeling Affix a compliant hazardous waste label immediately upon adding the first drop or grain of waste. Write the full chemical name: "4-methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine." Do not use structural abbreviations or internal project codes.

Step 4: Validation and Sealing

  • Self-Validation System: Before sealing the waste container, visually inspect the solution for 10 seconds. Look for unexpected gas evolution (bubbling) or phase separation, which indicates an incompatible mixture. If stable, seal the cap tightly and log the exact mass/volume added on the SAA manifest.

Spill Response and Decontamination Workflow

Spilled chemicals and the absorbent materials used to clean them must be treated as hazardous waste 4. In the event of a spill, execute the following protocol:

  • PPE Donning: Equip nitrile gloves (double-gloved), chemical safety goggles, and a lab coat. If the solid powder is spilled and aerosolization is a risk, don an N95 or P100 particulate respirator.

  • Containment: Surround the spill with an inert, non-combustible absorbent (e.g., vermiculite or sand).

    • Causality: Do not use combustible materials like sawdust. The amine and furan moieties may react exothermically with residual oxidizers in the wood, creating a fire hazard.

  • Collection: Use non-sparking polypropylene tools to scoop the absorbed material into a wide-mouth HDPE solid waste container.

  • Chemical Decontamination: Wash the affected surface with a 5% mild acidic solution (such as dilute acetic acid) to neutralize residual free amine, followed by a thorough distilled water rinse.

  • Validation: Swab the decontaminated area with universal pH indicator paper. A reading of pH 6.5–7.5 confirms the successful neutralization and removal of the basic amine residues.

Disposal Workflow Visualization

WasteWorkflow Start 4-methyl-3-(5-methylfuran-2-yl) -1H-pyrazol-5-amine Waste Solid Solid Waste (Powder, Contaminated PPE) Start->Solid LiquidOrg Organic Liquid Waste (Non-Halogenated Solvents) Start->LiquidOrg LiquidAq Aqueous Liquid Waste (Trace Solutions & Rinses) Start->LiquidAq Segregation Satellite Accumulation Area (Segregated by Compatibility) Solid->Segregation LiquidOrg->Segregation LiquidAq->Segregation EHS EHS / Licensed Contractor Pickup & Manifesting Segregation->EHS Incineration High-Temperature Incineration (>1000°C) EHS->Incineration

Waste segregation and disposal workflow for pyrazole-amine derivatives.

References

  • Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories." Daniels Health Insights. Available at: [Link]

  • Vanderbilt University Medical Center. "Laboratory Guide for Managing Chemical Waste." VUMC OCRS. Available at:[Link]

Sources

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